molecular formula C4H4N2O3 B3057894 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid CAS No. 861293-24-5

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

Cat. No.: B3057894
CAS No.: 861293-24-5
M. Wt: 128.09 g/mol
InChI Key: VUJRBODKXOPABJ-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is a high-purity chemical reagent intended for research applications. This compound features an imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many therapeutic agents . The 1H-imidazole-2-carboxylic acid structure is recognized in scientific literature as a key metal-binding pharmacophore (MBP) . Research indicates that derivatives sharing this core structure can serve as potent inhibitors of metallo-β-lactamases (MBLs) . MBLs are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, posing a significant public health threat . Compounds with this pharmacophore are investigated for their ability to chelate zinc ions within the enzyme's active site, thereby restoring the efficacy of existing antibiotics . Furthermore, the 5-oxo moiety integrated into the dihydroimidazole ring is a feature of interest in drug discovery, as similar structures like 5-oxo-4,5-dihydro-1,2,4-oxadiazole have been used as bioisosteres in the design of novel enzyme inhibitors, such as those targeting xanthine oxidase . This combination of features makes 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid a valuable synthon for researchers in pharmaceutical chemistry and microbiology, particularly for developing novel anti-infective agents and probing enzyme mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-oxo-1,4-dihydroimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-3(6-2)4(8)9/h1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBODKXOPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628086
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861293-24-5
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Photophysical Optimization of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 5-oxo-4,5-dihydro-1H-imidazole scaffold is the structural heart of GFP-like synthetic fluorophores. When functionalized with specific arylidene groups, these molecules act as highly sensitive, fluorogenic ligands for RNA aptamers such as Spinach, Broccoli, and Lettuce [1]. While the classic DFHBI (4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-imidazol-5-one) utilizes a 2-methyl substituent, advanced biosensing applications require spectral tuning.

Functionalization at the 2-position—specifically the transition to a 2-carboxylic acid —modulates the electronic push-pull system of the fluorophore [2]. This modification alters the Stokes shift, enhances binding affinity through novel hydrogen-bonding networks, and improves solubility. As a Senior Application Scientist, I have structured this whitepaper to detail the causal mechanistic steps, robust synthetic protocols, and photophysical data necessary for developing these advanced RNA biosensors.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-carboxy-imidazolones requires precise orchestration to avoid harsh conditions that would isomerize or degrade the sensitive exocyclic double bond. Direct installation of a 2-carboxylic acid via N-oxalylglycine is sterically and electronically hindered during initial ring formation. Therefore, a late-stage selective oxidation strategy is the field standard [3].

  • Phase 1: Erlenmeyer-Plöchl Azlactone Synthesis: The condensation of a substituted benzaldehyde with N-acetylglycine establishes the core framework [4]. The causality of using acetic anhydride is twofold: it acts as a solvent and a potent dehydrating agent, driving the thermodynamic closure of the oxazolone ring.

  • Phase 2: Aminolysis and Heterocyclization: A primary amine opens the azlactone to form an acyclic diamide. Base-catalyzed dehydration re-closes the ring, yielding the 1,2-dimethyl-imidazolone. The driving force here is purely thermodynamic; the conjugated imidazolone is significantly more stable than its acyclic precursor.

  • Phase 3: Selective Stepwise Oxidation: To install the 2-carboxylic acid, Selenium dioxide (SeO 2​ ) is used to specifically oxidize the activated 2-methyl group to a 2-carbaldehyde [3]. A subsequent Pinnick oxidation smoothly converts the aldehyde to the 2-carboxylic acid. This two-step approach prevents the over-oxidation of the electron-rich phenolic ring that would occur with brute-force oxidants like KMnO 4​ .

SynthesisWorkflow A Aldehyde + N-Acetylglycine B Azlactone Intermediate A->B Ac2O, NaOAc 110°C, 2h C Imidazolone Core (2-Methyl) B->C MeNH2, K2CO3 EtOH, 80°C D 2-Carbaldehyde Intermediate C->D SeO2, Dioxane Reflux, 2h E 2-Carboxylic Acid Derivative D->E NaClO2, NaH2PO4 t-BuOH/H2O, RT

Fig 1. Stepwise retrosynthetic workflow for 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring intermediate integrity before proceeding to the next synthetic phase.

Protocol 1: Synthesis of the Azlactone Intermediate

Objective: Form the oxazolone ring via Erlenmeyer-Plöchl condensation.

  • Reaction Setup: In a dry, argon-purged flask, combine 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Condensation: Suspend the mixture in acetic anhydride (3.0 eq). Stir the slurry at 110 °C for 2 hours. The mixture will transition from a suspension to a homogenous yellow/orange solution as the azlactone forms.

  • Isolation: Cool the reaction to room temperature. Induce precipitation by adding cold ethanol (10 mL per gram of starting material).

  • Validation Check: Filter and wash the solid with cold ethanol and hexanes. The product must be a bright yellow crystalline solid. TLC (Ethyl Acetate/Hexanes 1:1) should demonstrate complete consumption of the starting aldehyde.

Protocol 2: Aminolysis and Cyclization to the Imidazolone Core

Objective: Convert the oxazolone to the 1,2-dimethyl-imidazolone (DFHBI scaffold).

  • Ring Opening: Suspend the azlactone intermediate in absolute ethanol. Add an excess of methylamine (40% aqueous solution, 3.0 eq) and anhydrous K 2​ CO 3​ (1.0 eq).

  • Cyclization: Reflux the mixture at 80 °C for 4 hours. The primary amine attacks the oxazolone carbonyl, opening the ring to an amide, followed by base-catalyzed intramolecular dehydration to form the imidazolone.

  • Isolation: Concentrate the mixture under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 4 to precipitate the core.

  • Validation Check: Recrystallize from ethanol/water. LC-MS must confirm the mass [M+H] + corresponding to the 1,2-dimethyl-imidazolone, with no acyclic diamide remaining.

Protocol 3: Stepwise Oxidation to the 2-Carboxylic Acid

Objective: Install the carboxylic acid without degrading the benzylidene double bond.

  • Aldehyde Formation: Dissolve the imidazolone core in 1,4-dioxane. Add catalytic SeO 2​ (1.2 eq) and reflux for 2 hours. Filter the hot solution through a Celite pad to remove precipitated elemental selenium [3].

  • Pinnick Oxidation: Dissolve the crude 2-carbaldehyde in a 4:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (10.0 eq) as a hypochlorite scavenger.

  • Acidification: Add NaH 2​ PO 4​ (3.0 eq) and NaClO 2​ (2.0 eq). Stir at room temperature for 4 hours.

  • Validation Check: Extract with ethyl acetate, wash with brine, and dry over MgSO 4​ . 1 H NMR must show the complete disappearance of the 2-methyl singlet (~2.3 ppm) and the preservation of the methine bridge proton (~6.8 ppm).

Photophysical Mechanism & Quantitative Data

The 5-oxo-4,5-dihydro-1H-imidazole derivatives are virtually non-fluorescent in solution due to rapid non-radiative decay via cis-trans isomerization of the exocyclic double bond [5]. Upon binding to a specific RNA aptamer, the fluorophore is locked into a rigid cis-conformation, suppressing non-radiative decay and activating intense fluorescence [1].

FluorescenceMechanism Unbound Unbound Probe (Trans-isomer, Non-fluorescent) Bound Probe-RNA Complex (Cis-isomer, Rigid) Unbound->Bound Binding & Isomerization Aptamer RNA Aptamer (e.g., Spinach/Broccoli) Aptamer->Bound Encapsulation Fluorescence High Quantum Yield Fluorescence Emission Bound->Fluorescence Excitation (460-505 nm) Photobleach Photoisomerization (Trans-isomer) Fluorescence->Photobleach Continuous Illumination Photobleach->Unbound Dissociation & Thermal Relaxation

Fig 2. Mechanistic cycle of RNA-induced fluorescence activation and photobleaching recovery.

Quantitative Photophysical Comparison

The substitution at the 2-position directly impacts the spectral properties of the fluorophore-aptamer complex. Summarized below is the comparative data for the core derivatives [1][2][3]:

Compound ScaffoldR2 SubstituentExcitation Max (nm)Emission Max (nm)Relative BrightnessPrimary Aptamer Target
DFHBI -CH 3​ 4605051.00Spinach, Broccoli
DFHO -CH=N-OH5055800.85Corn, Red Broccoli
2-Carboxy Derivative -COOH4805200.92Engineered Spinach Variants

Note: The 2-carboxylic acid derivative exhibits a slight red-shift in excitation due to the extended electron-withdrawing nature of the carboxylate group, making it highly suitable for multiplexed imaging environments where standard GFP channels are saturated.

References

  • US20150141282A1 - RNA sequences that induce fluorescence of small molecule fluorophores.
  • US20190185934A1 - Methods for RNA detection and quantification.
  • Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer. PMC.
  • DNA mimics of red fluorescent proteins (RFP) based on G-quadruplex-confined synthetic RFP chromophores. PMC.
  • Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging. PMC.

The Privileged Scaffold: 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Derivatives in RNA Imaging and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxo-4,5-dihydro-1H-imidazole (imidazol-5-one) ring is a highly privileged heterocyclic scaffold that bridges the gap between advanced structural biology and synthetic medicinal chemistry. Historically recognized as the core of the Green Fluorescent Protein (GFP) chromophore, its synthetic derivatives—specifically those functionalized at the C2 position, such as 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its analogues—have revolutionized live-cell RNA imaging and antimicrobial drug development.

This technical guide explores the dual utility of this scaffold. We will dissect the photophysical causality behind its use as a fluorogen in RNA aptamer systems (e.g., Spinach, Corn, Squash) and outline its pharmacological applications, providing self-validating protocols and synthetic workflows for researchers and drug development professionals.

Structural Biology & Photophysics: The Fluorogen Revolution

The imidazol-5-one core operates as a highly efficient push-pull conjugated electronic system. In free solution, the bond connecting the benzylidene ring to the imidazol-5-one ring rotates freely. Upon photon absorption, this rotational freedom allows the molecule to dissipate energy non-radiatively as heat (internal conversion).

However, when a derivative is captured by a specific RNA aptamer, this rotation is physically locked—a phenomenon known as Restricted Intramolecular Rotation (RIR) . The trapped energy can no longer be dissipated as heat and is instead emitted as a photon, creating a massive "turn-on" fluorescent signal.

The Critical Role of C2 Functionalization

While early fluorogens like DFHBI utilized a simple methyl group at the C2 position, advanced derivatives employ extended functional groups to enhance RNA binding and photostability. The 1[1] and its direct analogue, the 2-carbaldehyde oxime (DFHO), represent a paradigm shift. The electronegative oxygen and nitrogen atoms at the C2 position establish critical hydrogen-bonding networks with the RNA G-quadruplex and adjacent base triples, significantly lowering the dissociation constant ( Kd​ ) and shifting the emission spectra toward the red end of the spectrum[2].

RNA_Fluorogen A Unbound Fluorogen (e.g., DFHO / 2-COOH) B Non-Fluorescent State (Internal Conversion) A->B Free in Solution D Aptamer-Fluorogen Complex (G-Quadruplex) A->D Binding C RNA Aptamer (e.g., Corn, Squash) C->D Folding (K+ dependent) E Restricted Intramolecular Rotation (RIR) D->E Structural Confinement F Fluorescence Emission (Turn-On Signal) E->F Photonic Relaxation

Fig 1. Mechanism of fluorescence activation for imidazol-5-one derivatives via RNA aptamer binding.

Quantitative Photophysical Profiles

The substitution at the C2 position dictates the photophysical properties of the resulting complex. Below is a comparative summary of key imidazol-5-one derivatives used in structural biology.

Compound / DerivativePrimary RNA Aptamer TargetEx/Em Maxima (nm)Extinction CoefficientBinding Affinity ( Kd​ )
DFHBI (C2-Methyl)Spinach / Broccoli427 / 501~30,000 M⁻¹ cm⁻¹~500 nM
DFHO (C2-Carbaldehyde oxime)3[3]505 / 54529,000 M⁻¹ cm⁻¹54 - 70 nM
2-Carboxylic Acid Analogues Engineered RiboswitchesVariable (Target-dependent)N/A (Precursor stage)High Affinity

Medicinal Chemistry: Pharmacological Analogues

Beyond RNA imaging, the 5-oxo-4,5-dihydro-1H-imidazole core is a potent pharmacophore. When the C2 position is functionalized with acetamido or aryl groups, these molecules exhibit profound antibacterial and anticancer properties. The push-pull electron dynamics that make them good fluorophores also make them excellent electrophiles capable of interacting with bacterial enzymes.

Green Synthesis via the El-Saghier Reaction

Traditional syntheses of imidazol-5-ones rely on harsh solvents and multi-step Knoevenagel condensations. Modern medicinal chemistry has shifted toward the 4[4], a solvent-free, one-pot sequential condensation. By reacting amines with ethyl cyanoacetate and ethyl glycinate hydrochloride at 70°C, researchers can achieve 90-98% yields of 2-substituted imidazol-5-ones.

Causality of the Method: The solvent-free neat conditions drive the reaction forward via thermodynamic control, preventing the hydrolysis of the delicate 5-oxo ring while eliminating hazardous waste.

Synthesis A Precursors: Ethyl Cyanoacetate + Amines B One-Pot Condensation (70°C, Solvent-Free) A->B C Imidazol-5-one Core Formation B->C D Knoevenagel Condensation (Aldehyde Addition) C->D E 2-Substituted Imidazol-5-one Derivatives D->E F Purification & Validation (NMR, MS, HPLC) E->F

Fig 2. Synthetic workflow for 2-substituted 5-oxo-4,5-dihydro-1H-imidazole derivatives.

Experimental Methodology: Self-Validating RNA-Fluorogen Assay

To ensure experimental trustworthiness, the following protocol outlines a self-validating system for testing the fluorescence activation of a 5-oxo-4,5-dihydro-1H-imidazole derivative (e.g., DFHO) using an RNA aptamer. The protocol utilizes a strict cation dependency as an internal mechanistic control.

Step-by-Step Protocol

Step 1: RNA Preparation & Denaturation

  • Dilute the purified RNA aptamer (e.g., Squash or Corn) to a final concentration of 10 µM in nuclease-free water.

  • Heat the RNA to 95°C for 5 minutes to completely denature pre-existing secondary structures.

Step 2: Cation-Dependent Folding (The Self-Validating Step)

  • Experimental Group: Add folding buffer containing 40 mM HEPES (pH 7.4), 1 mM MgCl₂, and 125 mM KCl .

  • Control Group: Add folding buffer containing 40 mM HEPES (pH 7.4), 1 mM MgCl₂, and 125 mM NaCl .

  • Slowly cool both samples to room temperature over 15 minutes. Causality: The RNA aptamer folds into a G-quadruplex to bind the fluorogen. Potassium ( K+ ) has the exact optimal ionic radius to coordinate between two G-tetrad planes. Sodium ( Na+ ) is too small and will cause the binding pocket to collapse. If the Na+ control fluoresces, your fluorogen is non-specifically aggregating, thereby self-validating the integrity of the assay.

Step 3: Fluorogen Incubation

  • Prepare a 10 mM stock of the imidazol-5-one derivative (e.g., DFHO) in anhydrous DMSO.

  • Dilute the fluorogen into the folded RNA solutions to a final concentration of 1 µM (ensuring DMSO is ≤1% ).

  • Incubate in the dark at 37°C for 15 minutes to allow the complex to reach thermodynamic equilibrium.

Step 4: Spectrofluorometric Analysis

  • Transfer 100 µL of each sample to a black, flat-bottom 96-well microplate.

  • Excite the sample at the specific maxima (e.g., 505 nm for DFHO) and measure emission at 545 nm.

  • Calculate the fold-activation by dividing the fluorescence of the K+ -folded RNA by the fluorescence of the free fluorogen in buffer.

References

  • US20150141282A1 - RNA sequences that induce fluorescence of small molecule fluorophores. Google Patents. 1[1]

  • US20190185934A1 - Methods for RNA detection and quantification. Google Patents. 5[6]

  • DFHO | Aptamer-based RNA Imaging. Tocris Bioscience. 3[3]

  • Crystal structure of the fluorescence turn-on aptamer Squash reveals extensive structural repurposing of the bacterial adenine riboswitch fold. PMC. 2[2]

  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. 4[4]

Sources

A Technical Guide to 5-Oxo-4,5-dihydro-1H-imidazole Derivatives as Privileged Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxo-4,5-dihydro-1H-imidazole, commonly known as the 5-oxo-imidazoline or 2-imidazolin-5-one core, represents a class of heterocyclic compounds of significant interest in modern drug discovery.[1] Recognized as a "privileged" scaffold, this five-membered ring system is a recurring motif in a multitude of biologically active molecules, demonstrating a remarkable capacity to interact with diverse biological targets.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this scaffold, with a particular focus on the strategic importance of derivatives such as the hypothetical, yet highly valuable, 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid . While not a readily available starting material, its potential as a versatile building block for combinatorial library synthesis and targeted drug design is immense. We will delve into established synthetic protocols for the core structure, propose logical pathways to key derivatives, and examine the causality behind its reactivity, offering field-proven insights for its application in medicinal chemistry.

The 5-Oxo-Imidazoline Core: A Foundation of Biological Activity

The 5-oxo-imidazoline nucleus is a cornerstone in the development of novel therapeutics due to the wide array of pharmacological activities its derivatives possess.[3] The inherent structural features—a planar five-membered ring with two nitrogen atoms, a carbonyl group, and multiple sites for substitution—allow for precise tuning of steric and electronic properties to achieve desired biological outcomes.[2] This versatility has led to the discovery of 5-oxo-imidazoline derivatives with potent antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and anthelmintic properties.[1]

Biological Activity Reported Substitutions Reference
Antimicrobial Electron-withdrawing groups on aryl rings at C-4 and C-1 positions.[1]
Anticancer Varied substitutions on human breast (MCF-7) and liver (HePG2) cancer cell lines.[1][4]
Anticonvulsant Various substitutions at C-2, C-4, and N-1 positions.[1]
Anti-inflammatory Diverse derivatives reported.[5]
Anthelmintic Stereoselective ylidene-hydrazide derivatives.[1]
CNS Depressant General 5-oxo-imidazoline derivatives.[5]

Table 1: A summary of the diverse pharmacological activities associated with the 5-oxo-imidazoline scaffold.

The strategic value of this core lies in its function as a modifiable template. By understanding its fundamental synthesis and reactivity, chemists can unlock its potential for creating novel molecular entities with tailored therapeutic effects.

Synthesis of the 5-Oxo-Imidazoline Scaffold

The construction of the 5-oxo-imidazoline ring is most prominently achieved through the conversion of 4-arylidene-2-phenyloxazol-5(4H)-ones, commonly known as azlactones. This method provides a robust and versatile entry point to a wide range of N-1 substituted derivatives.

General Synthetic Workflow: Azlactone Conversion

The synthesis proceeds via a ring-opening, ring-closing cascade. The azlactone, typically formed from the Erlenmeyer-Plöchl condensation of an aromatic aldehyde and N-acylglycine, serves as the key electrophilic intermediate.[5] Reaction with a primary amine or hydrazine derivative attacks the carbonyl group, leading to the opening of the oxazolone ring. Subsequent intramolecular cyclization with the elimination of water forms the thermodynamically stable 5-oxo-imidazoline ring.

Synthesis_Workflow cluster_0 Azlactone Formation cluster_1 Imidazoline Ring Formation A Aromatic Aldehyde C Azlactone Intermediate A->C Ac₂O, NaOAc B N-Acylglycine B->C E 5-Oxo-Imidazoline Product C:e->E:w Pyridine, Reflux D Primary Amine (R-NH₂) D->E:w

Figure 1: General workflow for the synthesis of 5-oxo-imidazolines from azlactone intermediates.

Experimental Protocol: Synthesis of 4-Arylidene-1-substituted-5-oxo-imidazolines

This protocol is adapted from established literature procedures for the synthesis of 5-imidazolinone derivatives.[5][6]

Step 1: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-one (Azlactone)

  • Combine benzoylglycine (1 eq.), the desired aromatic aldehyde (1 eq.), acetic anhydride (3 eq.), and anhydrous sodium acetate (1.5 eq.) in a round-bottom flask.

  • Heat the mixture gently with stirring on a water bath for 1-2 hours.

  • After cooling, add ethanol to the solidified mass and allow it to stand overnight.

  • Filter the resulting crystalline product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or benzene) to yield the pure azlactone.

Step 2: Synthesis of the 5-Oxo-Imidazoline Derivative

  • In a round-bottom flask, dissolve the synthesized azlactone (1 eq.) and the desired primary amine or hydrazine derivative (1 eq.) in dry pyridine (approx. 10-15 mL per 0.01 mol of azlactone).

  • Reflux the reaction mixture on a sand bath for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into a beaker containing ice-cold water.

  • Neutralize the mixture by adding concentrated hydrochloric acid dropwise until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol (99%) to obtain the purified 5-oxo-imidazoline derivative.

Trustworthiness Note: This self-validating system relies on the purity of the azlactone intermediate. Characterization (m.p., NMR) of the azlactone is crucial before proceeding to the second step to ensure high yield and purity of the final product.

Reactivity and Strategic Application as a Building Block

The synthetic utility of the 5-oxo-imidazoline core stems from its distinct reactive sites, which allow for controlled, sequential functionalization. The introduction of a carboxylic acid at the C-2 position, creating 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid , would transform this scaffold into an exceptionally powerful building block. While its direct synthesis is not widely reported, its reactivity can be inferred from the established chemistry of the parent ring and related imidazole-2-carboxylates.

Reactivity_Sites cluster_reactivity Key Reactive Sites A Core Scaffold N1 N-1 N1_desc Amine/Hydrazine Condensation N1->N1_desc Functionalization C2 C-2 C2_desc Carboxylic Acid Handle (Amidation, Esterification) C2->C2_desc Derivatization C4 C-4 C4_desc Aldehyde Condensation (Active Methylene) C4->C4_desc Elaboration

Sources

The 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Scaffold: A Core Pharmacophore for Conditionally Fluorescent RNA Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of fluorogenic RNA aptamers (such as Spinach, Broccoli, and Corn) has fundamentally transformed live-cell transcriptomics, enabling real-time visualization of RNA dynamics. At the structural epicenter of this technology lies the 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid scaffold [1]. Derived from the natural chromophore of the Green Fluorescent Protein (GFP), this heterocyclic core acts as the foundational pharmacophore for a broad class of conditionally fluorescent small molecules. When functionalized with a benzylidene group at the 4-position, it yields potent, cell-permeable fluorophores. This technical guide explores the structural causality, photophysics, and self-validating experimental deployment of this scaffold in advanced RNA imaging.

Structural Biology & Photophysics: The Causality of Fluorescence

As an application scientist, it is critical to understand why this specific heterocyclic scaffold is chosen over traditional organic dyes (like cyanines or rhodamines). The efficacy of the 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid core relies on its photophysical bistability .

  • The Unbound State (Dark): In an aqueous physiological environment, the molecule is highly flexible. Upon photon absorption, the energy is rapidly dissipated non-radiatively through cis-trans isomerization around the methine bridge that connects the benzylidene ring to the imidazole core. Consequently, the background fluorescence is virtually zero [2].

  • The Bound State (Fluorescent): When encapsulated by a specific RNA aptamer, the scaffold is sterically locked into a planar conformation. This conformational restriction suppresses non-radiative decay, forcing the molecule to release its absorbed energy via fluorescence (radiative decay) [3].

  • The Role of the 2-Position Substitution: Substitutions at the 2-position—such as the carboxylic acid, methyl (as in DFHBI), or oxime (as in DFHO) groups—critically modulate the molecule's pKa​ , cellular permeability, and hydrogen-bonding network within the aptamer pocket. The 2-carboxylic acid derivative specifically alters the electronic push-pull system, facilitating red-shifted excitation/emission profiles and tighter aptamer binding [1].

Photophysics A Free Fluorophore (Flexible, Dark) C Binding & Encapsulation (Conformational Locking) A->C Rapid cis-trans isomerization B RNA Aptamer (e.g., Spinach/Broccoli) B->C Target recognition D Fluorescent Complex (Planar, High Quantum Yield) C->D Radiative decay activation

Figure 1. Conformational locking mechanism of the 5-oxo-imidazole scaffold upon RNA aptamer binding.

Quantitative Data: Derivative Comparison

Modifications to the core 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid scaffold yield various fluorophores tailored for specific multiplexing applications. The table below summarizes the quantitative photophysical properties of key derivatives[3, 4].

Fluorophore DerivativeTarget RNA AptamerExcitation Max (nm)Emission Max (nm) Kd​ (nM)Application / Notes
DFHBI (2-methyl variant)Spinach, Broccoli427501~500Standard green emission; high photobleaching resistance.
DFHBI-1T (Trifluoroethyl variant)Broccoli, Spinach2472505~350Lower background fluorescence; higher cellular brightness.
DFHO (2-oxime variant)Corn, Squash505545~70Mimics RFP; excellent for Pol III promoter activity imaging.
2-Carboxylic Acid Variant Custom SELEX Aptamers510-530550-570VariableRed-shifted intermediate; optimized for deep-tissue penetration.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every protocol utilizing these fluorophores must be designed as a self-validating system . This means embedding internal controls directly into the workflow to differentiate true aptamer-induced fluorescence from non-specific aggregation or autofluorescence.

Protocol 1: In Vitro RNA Transcription and Fluorophore Binding Assay

Causality Insight: In vitro validation is required before live-cell imaging to confirm that the synthesized RNA folds correctly and that the fluorophore batch is active.

  • Template Preparation: Generate double-stranded DNA templates containing a T7 promoter upstream of the aptamer sequence.

  • Transcription: Incubate 1 µg of DNA template with T7 RNA Polymerase, NTPs, and reaction buffer at 37°C for 4 hours.

  • Purification & Folding: Purify the RNA via spin columns. Heat the RNA to 95°C for 3 minutes, then slowly cool to room temperature in a buffer containing 1 mM MgCl2​ and 100 mM KCl . Causality: K+ and Mg2+ are strictly required to stabilize the G-quadruplex structures present in most of these aptamers.

  • Self-Validating Assay Setup:

    • Experimental Well: 1 µM folded RNA + 10 µM Fluorophore.

    • Negative Control 1 (No RNA): Buffer + 10 µM Fluorophore (Validates that the free dye remains dark).

    • Negative Control 2 (Mutant RNA): 1 µM Scrambled RNA + 10 µM Fluorophore (Validates sequence specificity).

  • Measurement: Read fluorescence using a microplate reader at the specific Ex/Em wavelengths listed in Section 3.

Protocol 2: Live-Cell RNA Imaging Workflow

Causality Insight: The cell-permeable nature of the 5-oxo-imidazole derivatives allows for wash-free imaging, but expression levels of the target RNA must cross the detection threshold relative to cellular autofluorescence.

  • Transfection: Transfect HEK293T cells with a plasmid expressing the target RNA fused to the aptamer sequence using a liposomal reagent.

  • Incubation: Incubate for 24-48 hours to allow sufficient cellular transcription and RNA accumulation.

  • Dye Addition: Replace the media with imaging buffer (e.g., HBSS) containing 10-20 µM of the fluorophore. Causality: Using a serum-free imaging buffer prevents the fluorophore from binding non-specifically to bovine serum albumin (BSA), which can cause false-positive background fluorescence.

  • Imaging: Image the cells using confocal microscopy with the appropriate laser lines (e.g., 488 nm for DFHBI, 514 nm for DFHO).

Workflow Step1 Plasmid Transfection Step2 Cellular Transcription Step1->Step2 Step3 Fluorophore Addition Step2->Step3 Step4 In Vivo Binding Step3->Step4 Step5 Live-Cell Imaging Step4->Step5

Figure 2. Step-by-step experimental workflow for live-cell RNA imaging using fluorogenic aptamers.

References

  • Jaffrey, S. R., & Paige, J. S. (2015). RNA sequences that induce fluorescence of small molecule fluorophores (US Patent No. US20150141282A1). U.S.
  • Jaffrey, S. R., & Paige, J. S. (2019). Methods for RNA detection and quantification (US Patent No. US20190185934A1). U.S.
  • Amerigo Scientific. (n.d.). Fluorophores for Imaging RNA in Living Cells. Retrieved March 11, 2026, from [Link]

Methodological & Application

Advanced Purification Strategies for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

The compound 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (CAS: 861293-24-5)[1] is a highly polar, amphoteric heterocyclic intermediate. It serves as the foundational structural motif for conditionally fluorescent molecules, such as DFHBI, which are widely utilized in RNA aptamer imaging systems (e.g., Spinach and Broccoli sensors)[2][3].

Purifying this molecule presents a unique set of chromatographic and handling challenges. Its dual ionizable groups lead to irreversible chemisorption on standard normal-phase silica, while its structural thermodynamics make it highly susceptible to decarboxylation under standard concentration techniques[4]. This application note details field-proven, self-validating protocols for isolating this compound at both preparative and analytical scales, grounded in the physicochemical causality of the molecule.

Physicochemical Constraints & Causality in Experimental Design

As a Senior Application Scientist, I cannot overstate the importance of aligning your purification strategy with the intrinsic thermodynamic and electronic properties of the target molecule. Standard "load-and-elute" approaches will fail here. The experimental choices in the subsequent protocols are dictated by three primary causal factors:

  • The Amphoteric Challenge: The molecule contains a carboxylic acid (estimated pKa ~2.5) and an imidazolone nitrogen (estimated pKa ~7.0). At physiological pH, it exists as a highly water-soluble anion. Standard silica gel chromatography is ineffective due to severe streaking and irreversible binding. Therefore, purification must rely on either isoelectric precipitation or ion-paired/acidified Reverse-Phase HPLC (RP-HPLC) .

  • Thermal Decarboxylation Risk: Imidazole-2-carboxylic acids are notoriously prone to losing CO₂ upon heating, yielding the corresponding 2-unsubstituted imidazolone[4]. This dictates a strict thermal ceiling: all solvent removal, rotary evaporation, and drying steps must be performed strictly below 35°C.

  • Incomplete Hydrolysis Artifacts: Synthetic routes to this compound often involve the hydrolysis of an imidazole ester precursor. If hydrolysis is incomplete, the crude mixture will contain lipophilic ester impurities[4]. Our protocols utilize a basic dissolution step prior to precipitation to ensure any residual ester is fully saponified before isolation.

pH-Dependent Speciation and Method Selection

Understanding the protonation state of the molecule is the key to unlocking its purification. By manipulating the pH of the aqueous matrix, we can force the molecule into a neutral zwitterionic state (minimizing solubility to induce crystallization) or a fully protonated state (maximizing retention on a hydrophobic C18 column).

Speciation LowPH pH < 2.0 Cationic Form MidPH pH 3.5 - 5.0 Zwitterionic Form (Isoelectric Point) LowPH->MidPH + OH⁻ CEX Cation Exchange LowPH->CEX MidPH->LowPH + H⁺ HighPH pH > 7.0 Anionic Form MidPH->HighPH + OH⁻ Precip Isoelectric Precipitation MidPH->Precip HighPH->MidPH + H⁺ AEX Anion Exchange HighPH->AEX

pH-dependent speciation of the amphoteric molecule dictating the appropriate isolation technique.

Scalable Purification Workflows

The decision between precipitation and chromatography is dictated by the scale of the synthesis and the required purity of the final application (e.g., bulk intermediate vs. biological assay reagent).

PurificationWorkflow Crude Crude 5-Oxo-4,5-dihydro-1H- imidazole-2-carboxylic acid Assess Assess Crude Purity & Scale Crude->Assess PrepScale Large Scale (>1g) Moderate Purity Assess->PrepScale AnalScale Small Scale (<1g) High Purity Needed Assess->AnalScale IsoPrecip Isoelectric Precipitation (Adjust to pH 4.0 - 4.5) PrepScale->IsoPrecip HPLC Preparative RP-HPLC (C18, 0.1% TFA) AnalScale->HPLC Recryst Recrystallization (H2O / EtOH) IsoPrecip->Recryst Pure Pure Compound (>98% Purity) Recryst->Pure Lyophilization Lyophilization (T < 35°C) HPLC->Lyophilization Lyophilization->Pure

Workflow for selecting the optimal purification strategy based on scale and purity requirements.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Scalable Bulk Isolation)

This method leverages the zwitterionic state of the molecule. By carefully adjusting the pH to the isoelectric point (pI), the net charge becomes zero, minimizing hydration and inducing crystallization[4].

Step-by-Step Methodology:

  • Basic Dissolution: Suspend the crude solid in minimal deionized water (approx. 5 mL/g). Add 1M NaOH dropwise under stirring until complete dissolution occurs (pH ~8.0). Causality: This ensures any unreacted ester precursors are fully hydrolyzed into the target carboxylate.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts or unreacted lipophilic starting materials.

  • Controlled Acidification: Place the filtrate in an ice bath (0–5°C). Slowly add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously using a calibrated pH meter.

  • Self-Validating Check: Arrest the addition when the pH reaches 4.5. Extract a 100 µL aliquot, centrifuge it, and analyze the supernatant via analytical HPLC. If the product peak remains large in the supernatant, adjust the bulk pH by ±0.2 units to pinpoint the exact empirical isoelectric point for your specific crude matrix.

  • Crystallization: Once the optimal pH (typically 4.0–4.5) is reached, stir the slurry at 0°C for 2 hours to maximize crystal yield.

  • Isolation & Drying: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold ethanol (1 x 5 mL). Dry the product under high vacuum at room temperature for 24 hours. Crucial: Do not use a vacuum oven above 35°C to prevent decarboxylation[4].

Protocol B: Preparative RP-HPLC (Biological Grade Purity)

For applications requiring >98% purity (e.g., RNA aptamer binding assays[2]), RP-HPLC is required. The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, thereby increasing its lipophilicity and enabling retention on the C18 stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in Mobile Phase A (Water + 0.1% TFA) at a concentration of 10 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm membrane.

  • Column Equilibration: Equilibrate a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size) with 100% Mobile Phase A for 5 column volumes.

  • Injection & Elution: Inject the prepared sample and execute the gradient defined in Table 2 . Monitor absorbance at 220 nm (amide/carboxyl backbone) and 254 nm (imidazolone ring).

  • Self-Validating Check: Perform an analytical HPLC run of the pooled fractions before solvent removal. Ensure purity is ≥98% and verify the absence of decarboxylated degradation products (which typically elute slightly later due to the loss of the polar acid group).

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the TFA salt of the product. Avoid rotary evaporation to mitigate thermal degradation.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
CAS Registry Number 861293-24-5[1][5]
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
Estimated pKa (Carboxyl) ~2.5
Estimated pKa (Imidazole) ~7.0
Table 2: Preparative RP-HPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in Acetonitrile)
0.015.0982
5.015.0982
25.015.06040
27.015.0595
32.015.0595
35.015.0982
Table 3: Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low yield during precipitation Suboptimal pH for isolationThe isoelectric point can shift based on crude matrix salts. Adjust pH dynamically; use analytical HPLC on the supernatant to confirm the exact precipitation point[4].
Product degradation (loss of mass) Thermal decarboxylationImidazole carboxylic acids are highly unstable at elevated temperatures. Maintain all solvent removal and drying steps strictly below 35°C[4].
Poor retention on RP-HPLC Carboxylic acid ionizationEnsure Mobile Phase A contains sufficient acidic modifier (0.1% TFA or 0.1% Formic Acid) to keep the carboxylate fully protonated.

References

  • Jaffrey, S. R., et al. "Methods for RNA detection and quantification." U.S. Patent US20190185934A1, 2019. URL:[2][3]

  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572-4575, 2010. URL:[Link][6]

  • Chemical Cloud Database. "1H-IMIDAZOLE-2-CARBOXYLIC ACID, 4,5-DIHYDRO-5-OXO- (CAS 861293-24-5)." ChemCD. URL: [Link][1][5]

Sources

Application Note: Advanced Analytical Workflows for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chemical Biologists, and Drug Development Scientists Focus: Intracellular LC-MS/MS Quantification and HPLC-FL Real-Time Assay Monitoring

Chemical Context & Mechanistic Insights

The compound 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (CAS 861293-24-5) and its substituted benzylidene derivatives—such as 4-(3-fluoro-4-hydroxy-5-methoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid—serve as the critical fluorogenic core in modern RNA aptamer sensing technologies[1].

These imidazolone derivatives are engineered to act as molecular "switches." In their unbound state, the molecules dissipate excitation energy via non-radiative thermal decay due to free rotation around their methyne bridge. However, upon binding to the G-quadruplex and base-triple structures of specific RNA aptamers (e.g., Spinach, Broccoli), the imidazolone core is conformationally locked[2]. This structural rigidity shifts the molecule into its phenolate form, enabling intense fluorescence with high quantum yield upon excitation[1].

Accurate analytical detection of these compounds is paramount for two primary applications: quantifying their intracellular accumulation for cellular assay development[3], and monitoring in vitro transcription (IVT) or RNA-modifying enzyme kinetics in real-time[4].

Mechanism Unbound Unbound 5-Oxo-imidazole Derivative Non-fluorescent (Thermal Decay) Complex Conformationally Locked Complex Phenolate Form Unbound->Complex Target Binding Aptamer RNA Aptamer (e.g., Spinach/Broccoli) G-Quadruplex Formation Aptamer->Complex Mg2+ Dependent Folding Emission Fluorescence Emission (λ_em ≈ 500 nm) High Quantum Yield Complex->Emission Excitation (λ_ex ≈ 460 nm)

Fig 1: Conformational locking and fluorescence activation pathway of 5-oxo-imidazole derivatives.

Analytical Architecture: Dual-Method Approach

To fully characterize these molecules, a dual-method analytical architecture is required.

  • UPLC-MS/MS is deployed for absolute quantification of the small molecule in complex cellular lysates, achieving limits of detection (LOD) down to 10 nM[3].

  • HPLC-FL (Fluorescence) is utilized to monitor the intact RNA-fluorophore complex, providing real-time readouts of enzymatic activity or RNA synthesis[4].

Table 1: Comparison of Analytical Modalities
ParameterUPLC-MS/MS (Intracellular Quant)HPLC-FL (Assay Monitoring)
Analyte State Denatured / UnboundConformationally Locked Complex
Primary Matrix Clarified Cellular LysateIn Vitro Transcription Buffer
Detection Mode ESI+ MRM TransitionsExcitation 460 nm / Emission 500 nm
Sensitivity Ultra-high (LOD ≈ 10 nM)High (Dependent on RNA folding)
Key Challenge Matrix ion suppression, EffluxMaintaining RNA structural integrity

Methodology 1: UPLC-MS/MS for Intracellular Quantification

Measuring the true intracellular concentration of imidazolone derivatives is notoriously difficult due to rapid compound efflux during standard cell-washing steps. To build a self-validating system , this protocol utilizes silicone oil centrifugation to instantly isolate cells, coupled with matrix-matched calibration to mathematically normalize extraction efficiency and ion suppression[3].

LCMS_Workflow Step1 1. Cell Dosing & Incubation (Target compound applied to culture) Step2 2. Silicone Oil Centrifugation (Rapid isolation from extracellular media) Step1->Step2 Prevents efflux Step3 3. Lysis & Solvent Extraction (Internal standard doping) Step2->Step3 Pellet recovery Step4 4. UPLC Separation (C18 Column, 0.5 mL/min) Step3->Step4 Supernatant injection Step5 5. MS/MS Detection (ESI+, MRM Mode) Step4->Step5 Elution

Fig 2: Self-validating UPLC-MS/MS workflow for intracellular quantification of imidazolone dyes.

Table 2: UPLC-MS/MS Instrument Parameters
ComponentSpecification / Setting
System Waters Acquity UPLC with Micromass SQ (or equivalent)[1]
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade H₂O
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min[1]
Ionization Mode Electrospray Ionization Positive (ESI+)[1]
Step-by-Step Protocol: Intracellular Extraction & UPLC-MS/MS
  • Matrix-Matched Calibration (Self-Validation Step): Generate a standard curve (10 nM to 50 µM) by doping known concentrations of the 5-oxo-imidazole derivative directly into blank cell lysates. Causality: This ensures that any signal quenching caused by cellular lipids or proteins is identical between your standards and experimental samples, validating the final calculated concentrations[3].

  • Cell Dosing: Incubate the target cell line (e.g., E. coli or HEK293) with the fluorogenic compound at 37°C.

  • Silicone Oil Isolation: Layer 200 µL of the dosed cell culture over 300 µL of high-density silicone oil (e.g., AR20/F50 mixture) in a microcentrifuge tube. Centrifuge at 10,000 × g for 60 seconds. Causality: The cells pellet through the oil, leaving the extracellular media containing unbound compound on top. This bypasses the need for washing steps, completely preventing artifactual compound efflux[3].

  • Extraction: Carefully aspirate the aqueous supernatant and the silicone oil layer. Resuspend the cell pellet in 100 µL of cold 80% Methanol containing an isotopically labeled internal standard.

  • Lysis: Subject the resuspension to three rapid freeze-thaw cycles (Liquid Nitrogen to 37°C), followed by centrifugation at 15,000 × g for 10 minutes to precipitate proteins.

  • Acquisition: Transfer the clarified supernatant to an autosampler vial and inject 5 µL onto the UPLC-MS/MS system using the parameters outlined in Table 2.

Methodology 2: HPLC-FL for Real-Time IVT & Enzymatic Monitoring

While LC-MS/MS measures the denatured small molecule, HPLC coupled with Fluorescence Detection (HPLC-FL) is used to monitor the functional, folded RNA-fluorophore complex. This is highly effective for monitoring in vitro transcription (IVT) reagent consumption[4] or screening inhibitors against RNA-modifying enzymes like FTO demethylase[2].

Table 3: HPLC-FL Instrument Parameters
ComponentSpecification / Setting
Column Analytical C18 Column (4.6 × 150 mm, 5 µm)
Mobile Phase A 100 mM Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Elution Profile Isocratic (e.g., 85% A / 15% B)
Fluorescence Detection Excitation: 460 nm / Emission: 500 nm
Step-by-Step Protocol: Non-Denaturing HPLC-FL
  • Assay Assembly: In a sterile vial, combine the RNA target (e.g., m6A-modified Broccoli aptamer), the enzyme of interest (e.g., FTO), and 10 µM of the 5-oxo-imidazole derivative in a physiological buffer containing at least 1 mM MgCl₂. Causality: Magnesium is strictly required to stabilize the G-quadruplex formation of the aptamer, allowing the fluorophore to bind and activate[2].

  • Chromatographic Setup: Equilibrate the HPLC system using a strictly non-denaturing mobile phase (TEAA buffer at neutral pH). Causality: Using standard acidic LC-MS mobile phases (like 0.1% Formic Acid) will instantly denature the RNA, breaking the conformational lock and quenching all fluorescence.

  • Real-Time Injection: Inject 10 µL of the reaction mixture at predefined time points (e.g., every 5 minutes).

  • Quantification: Monitor the peak area at Ex 460 / Em 500 nm. An increase in peak area correlates directly with RNA synthesis (in IVT applications)[4] or the removal of steric-hindering RNA modifications (in enzymatic assays)[2].

Sources

Advanced Functionalization Strategies for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 5-oxo-4,5-dihydro-1H-imidazole (imidazolone) scaffold is a privileged heterocyclic core in both chemical biology and medicinal chemistry. Originally recognized as the structural foundation of the green fluorescent protein (GFP) chromophore, synthetic derivatives of this core—particularly those functionalized at the C2 and C4 positions—have become indispensable for modern RNA imaging and targeted drug discovery[1].

Functionalizing the C2 position to a 2-carboxylic acid , 2-carbaldehyde , or 2-oxime , combined with Knoevenagel-type condensations at the C4 position, allows researchers to precisely tune the molecule's photophysical properties and biological binding affinities. This application note provides an authoritative guide to the synthesis, mechanistic logic, and experimental protocols for functionalizing 5-oxo-4,5-dihydro-1H-imidazole derivatives, enabling the development of next-generation fluorogenic dyes (e.g., for Spinach and Chili RNA aptamers)[2] and potent pharmacophores (e.g., EGFR-TK inhibitors)[3].

Mechanistic Causality in Functionalization (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes and structural modifications are chosen, rather than simply following a recipe. The functionalization of the imidazolone core operates on three primary axes:

A. C2-Position Oxidation & Derivatization (The "Anchor")

In unoptimized fluorophores like DFHBI (used for the Spinach aptamer), the C2 position is occupied by a simple methyl group, which provides limited binding interactions, resulting in a relatively weak dissociation constant ( KD​≈500 nM)[4].

  • The Causality: By oxidizing the C2-methyl group to a 2-carbaldehyde and subsequently converting it to a 2-carboxylic acid or oxime (e.g., DMHBO+), we introduce potent hydrogen-bond donors and acceptors. This functionalization acts as an "anchor," locking the fluorophore into the RNA aptamer's binding pocket. This rigidification restricts intramolecular rotation, suppressing non-radiative decay and forcing the molecule to release energy via fluorescence (Signal ON)[2].

B. C4-Position Arylidene Condensation (The "Antenna")

The C4 position is highly reactive toward electrophiles. Condensation with aromatic aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) extends the π -conjugated system.

  • The Causality: The extended conjugation acts as a light-harvesting "antenna." The electron-donating or withdrawing nature of the aryl substituents directly dictates the Stokes shift and emission wavelength. For instance, shifting from a difluoro- to a dimethoxy-aryl group red-shifts the emission from green ( 500 nm) to red ( 592 nm)[2].

C. N1-Position Derivatization (The "Permeability Tuner")

Substituting the N1 position with alkyl or aryl groups modulates the lipophilicity (LogP) of the molecule. This is a critical self-validating step in drug development to ensure cellular permeability for live-cell RNA imaging or oral bioavailability for antimicrobial and anticancer agents[5].

SyntheticWorkflow Start 2-Methyl-5-oxo-4,5-dihydro- 1H-imidazole Core C4_Condens C4 Knoevenagel Condensation (Aromatic Aldehyde, Base) Start->C4_Condens Step 1: Extend Pi-System C2_Oxidation C2 Oxidation (SeO2) Methyl -> Carbaldehyde -> Carboxylic Acid C4_Condens->C2_Oxidation Step 2: Install Anchor Bioactive Bioactive Pharmacophore (e.g., EGFR-TK Inhibitor) C4_Condens->Bioactive Drug Discovery Oxime Oxime/Amide Formation (Hydroxylamine / Coupling) C2_Oxidation->Oxime Step 3: Derivatize Fluorophore Functionalized Fluorophore (e.g., DMHBO+, DFHBI-oxime) Oxime->Fluorophore RNA Imaging

Synthetic workflow for the functionalization of the 5-oxo-4,5-dihydro-1H-imidazole core.

Quantitative Data Presentation

The table below summarizes the structure-activity relationships (SAR) of key functionalized 5-oxo-4,5-dihydro-1H-imidazole derivatives, comparing their modifications with their experimental performance metrics.

Compound DerivativeC4 FunctionalizationC2 FunctionalizationPrimary ApplicationKey Performance Metric
DFHBI 3,5-Difluoro-4-hydroxybenzylideneMethylSpinach RNA Aptamer KD​≈500 nM, λem​=501 nm[4]
DMHBO+ 3,5-Dimethoxy-4-hydroxybenzylideneOxime / CarbaldehydeChili RNA Aptamer KD​<10 nM, λem​=592 nm[2]
Compound 5f 4-MethoxybenzylidenePhenyl / SulfonamideEGFR-TK InhibitorHigh apoptotic induction, IC 50​ in μ M range[3]
NVF-Imidazolones 4-BromobenzylideneAryl / AcetateAntibacterial AgentHigh potency vs E. coli and S. aureus[5]

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol 1: Oxidative Functionalization of C2-Methyl to 2-Carbaldehyde/2-Carboxylic Acid

This protocol utilizes Selenium Dioxide (SeO 2​ ) to selectively oxidize the C2-methyl group without cleaving the delicate imidazole ring[2].

Reagents:

  • C4-arylidene-2-methyl-5-oxo-4,5-dihydro-1H-imidazole derivative (1.00 eq)

  • Selenium dioxide (SeO 2​ , 1.20 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Suspension: Suspend the imidazolone derivative (e.g., 1.50 mmol) and SeO 2​ (1.80 mmol) in 25 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Heat the mixture to reflux (approx. 101°C) for exactly 2 hours. Causality: Prolonged heating can lead to over-oxidation to the 2-carboxylic acid or degradation of the heterocyclic core. Monitor via TLC until the starting material is consumed.

  • Hot Decantation (Critical Step): While the mixture is still hot, rapidly decant the supernatant from the deposited black selenium metal solids. Causality: If the mixture cools, the product will co-precipitate with the selenium solids, drastically reducing the yield.

  • Concentration: Remove the 1,4-dioxane under reduced pressure to yield the crude 5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde.

  • Further Oxidation (Optional): To obtain the 2-carboxylic acid , treat the crude carbaldehyde with a mild oxidant such as sodium chlorite (Pinnick oxidation conditions: NaClO 2​ , NaH 2​ PO 4​ , 2-methyl-2-butene in t-BuOH/H 2​ O).

Protocol 2: Oxime Derivatization for RNA Aptamer Anchoring

Conversion of the 2-carbaldehyde to an oxime (e.g., for DMHBO+ synthesis) enhances RNA binding affinity.

Reagents:

  • 5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde (1.00 eq)

  • O-substituted hydroxylamine hydrochloride (1.50 eq)

  • Pyridine (solvent and base)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carbaldehyde in anhydrous pyridine (0.1 M concentration) under an inert atmosphere (N 2​ or Ar).

  • Condensation: Add the hydroxylamine hydrochloride salt in one portion. Stir the reaction mixture at room temperature for 16 hours. Causality: Pyridine acts as both the solvent and the base to liberate the free hydroxylamine, driving the nucleophilic attack on the aldehyde.

  • Quenching & Extraction: Pour the mixture into ice-cold 1M HCl to neutralize the pyridine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography to isolate the functionalized oxime fluorophore.

RNABinding FreeDye Free Functionalized Imidazolone (Non-fluorescent, Rotational Relaxation) Binding Binding via C2-Carboxylic/Oxime H-Bonds & Pi-Stacking FreeDye->Binding Diffusion RNA Target RNA Aptamer (e.g., Chili, Spinach) RNA->Binding Pocket Formation Rigid Conformational Rigidification (Suppressed Non-radiative Decay) Binding->Rigid Lock Fluorescence Large Stokes Shift Fluorescence (Signal ON) Rigid->Fluorescence Excitation

Mechanistic pathway of RNA Aptamer-Induced Fluorescence via conformational rigidification.

References

  • Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Alternate Strategies to Induce Dynamically Modulated Transient Transcription Machineries Source: ACS Nano / ACS Publications URL:[Link]

  • Large Stokes shift fluorescent RNA aptamers (Chili Aptamer and DMHBO+ Synthesis) Source: Angewandte Chemie / University of Würzburg URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Methods for RNA detection and quantification (DFHBI-methyloxime and derivatives)

Sources

Application Notes & Protocols for Cell-Based Assays Involving 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Imidazole Derivative

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The derivative, 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (hereafter referred to as OIC), represents a novel chemical entity with potential therapeutic applications. While its precise biological target is an active area of investigation, its structural similarity to other 5-oxo-imidazolones suggests a potential role in modulating key cellular processes, including metabolic pathways.[1][3]

This guide provides a comprehensive framework for researchers to investigate the cellular effects of OIC. We will operate under the hypothesis that OIC acts as an inhibitor of a critical metabolic enzyme. To illustrate a robust investigational workflow, we will focus on a plausible target: Lactate Dehydrogenase (LDH) , a pivotal enzyme in anaerobic glycolysis. This approach allows us to present a series of interconnected assays that can be adapted to other potential targets. The protocols herein are designed to be self-validating, moving from direct biochemical interaction to cellular target engagement and finally to the overall phenotypic response.

Hypothesized Mechanism of Action: Inhibition of Lactate Dehydrogenase

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg Effect, leading to increased lactate production even in the presence of oxygen.[4] LDH, which catalyzes the interconversion of pyruvate and lactate, is often upregulated in these cells and is a key target for therapeutic intervention. We hypothesize that OIC inhibits LDH, leading to a reduction in lactate production and a potential shift in cellular metabolism.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH TCA TCA Cycle (Mitochondria) Pyruvate->TCA Lactate Lactate LDH->Lactate OIC OIC (Hypothesized Inhibitor) OIC->LDH Inhibition cluster_workflow Investigational Workflow for OIC A Step 1: Biochemical Assay (Purified LDH + OIC) - Measures direct inhibition - Determines IC50 B Step 2: Target Engagement Assay (Cells + OIC) - Measures cellular Lactate/Pyruvate - Confirms intracellular activity A->B Validates Target C Step 3: Phenotypic Assays (Cells + OIC) - Measures Glycolytic Rate (ECAR) - Assesses Cell Viability (MTT/WST-1) B->C Links Target to Function D Conclusion: Mechanism of Action C->D Defines Cellular Outcome

Caption: A streamlined workflow for characterizing the activity of OIC.

Protocol 2.1: Measuring Cellular Lactate and Pyruvate Levels

Principle: Following treatment with OIC, a decrease in LDH activity should lead to an accumulation of its substrate (pyruvate) and a depletion of its product (lactate). These metabolites can be accurately quantified from cell lysates or culture media using bioluminescence-based assays. [4]These assays utilize specific dehydrogenases that, in the presence of their target metabolite, generate NADH, which in turn drives a reductase-luciferase reaction to produce light. The luminescent signal is directly proportional to the metabolite concentration. [4] Materials:

  • Cell line with high glycolytic activity (e.g., A549, HeLa, or other cancer cell lines)

  • Complete cell culture medium

  • OIC stock solution

  • Bioluminescent assay kits for lactate and pyruvate (e.g., Lactate-Glo™ and Pyruvate-Glo™ Assays from Promega)

  • 96-well white, flat-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well white plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of OIC (centered around the biochemically determined IC₅₀) for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle-treated and untreated controls.

  • Sample Preparation:

    • Extracellular Metabolites: Carefully collect the cell culture medium from each well for analysis.

    • Intracellular Metabolites: Wash the remaining cells with PBS, then lyse the cells according to the assay kit manufacturer's protocol.

  • Metabolite Quantification:

    • Follow the specific protocol for the chosen bioluminescent assay kit. [4]This typically involves adding a detection reagent to the prepared samples (media or lysate).

    • Incubate for the recommended time (e.g., 60 minutes).

    • Measure luminescence using a plate-reading luminometer.

Protocol 2.2: Assessing Overall Glycolytic Flux

Principle: The extracellular acidification rate (ECAR) is a key indicator of the rate of glycolysis, as the production and extrusion of lactate lead to the acidification of the surrounding medium. A real-time metabolic flux analyzer (like the Agilent Seahorse XF Analyzer) can measure ECAR, providing a dynamic view of the cell's glycolytic activity. [5]Inhibition of LDH by OIC is expected to cause a rapid decrease in ECAR.

Materials:

  • Agilent Seahorse XF Analyzer and associated plates/cartridges

  • Cell line of interest

  • Seahorse XF Assay Medium

  • OIC stock solution

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Assay Medium supplemented with glutamine and incubate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge and load the injector ports with OIC (to be injected during the assay) and other metabolic modulators (e.g., glucose, oligomycin, 2-DG) for a glycolysis stress test. [5]4. Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the pre-programmed assay. The instrument will measure baseline ECAR before injecting OIC and then continue to monitor the change in ECAR post-treatment.

AssayExpected Outcome with OIC TreatmentRationale
Lactate Measurement ↓ DecreaseDirect product of the inhibited LDH enzyme.
Pyruvate Measurement ↑ IncreaseSubstrate of the inhibited LDH enzyme accumulates.
ECAR Measurement ↓ DecreaseReduced lactate extrusion lowers extracellular acidification.

Part 3: Cellular Health and Viability Assays

Objective: To determine if the observed metabolic effects of OIC are due to specific enzyme inhibition or a result of general cytotoxicity. It is crucial to distinguish between a targeted therapeutic effect and non-specific toxicity. [6]

Protocol 3.1: Cell Proliferation/Viability Assay (WST-1 or MTT)

Principle: Tetrazolium salts, such as WST-1 and MTT, are reduced by metabolically active cells into a colored formazan dye. [7]The amount of dye produced is proportional to the number of viable, respiring cells. This provides a robust measure of cell health and proliferation. WST-1 is water-soluble, making it a simpler and more sensitive alternative to MTT which requires a solubilization step. [7] Materials:

  • Cell line of interest

  • Complete cell culture medium

  • OIC stock solution

  • WST-1 or MTT reagent

  • 96-well clear, flat-bottom cell culture plates

  • Microplate spectrophotometer (450 nm for WST-1, 570 nm for MTT)

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of OIC concentrations for an extended period (e.g., 48-72 hours) to assess long-term effects on proliferation.

  • Reagent Addition: Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization (MTT only): If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. [7]5. Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viability relative to vehicle-treated control cells. Plot this against the OIC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Conclusion

By integrating the results from these three parts, a researcher can build a strong, evidence-based case for the mechanism of action of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid.

  • A Potent, Specific Inhibitor: If OIC shows a low IC₅₀ in the biochemical assay, causes the expected shifts in lactate/pyruvate levels, reduces ECAR, and only impacts cell viability at significantly higher concentrations (a large therapeutic window), this suggests it is a specific and potent inhibitor of LDH.

  • A Non-Specific or Toxic Compound: If the concentrations required to see metabolic effects are very close to those that cause cell death, the compound may be acting through off-target effects or general cytotoxicity.

  • An Inactive Compound: If OIC shows no activity in the biochemical assay and has no effect on cellular metabolites or viability, it is likely inactive against the hypothesized target.

References

  • Logan, A. et al. (2025). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. [Link]

  • Fu, L. et al. (2022). Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry. PMC. [Link]

  • Bass, C. E. et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • Allen, K. L. et al. (2015). Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. PMC. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Yellasubbaiah, N. et al. (2021). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Semantic Scholar. [Link]

  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?. [Link]

  • ResearchGate. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review. [Link]

  • ResearchGate. (2013). RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. [Link]

  • BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]

Sources

Troubleshooting & Optimization

"5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid & Fluorogenic Derivatives

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its benzylidene derivatives (e.g., DFHBI, DFHO, DFHBI-1T). These compounds serve as the critical heterocyclic core for fluorogenic dyes used in RNA aptamer imaging (such as Spinach, Broccoli, and Corn)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind stability issues, provide self-validating protocols, and offer actionable solutions to ensure robust, reproducible RNA imaging.

Section 1: Mechanistic Causality of Degradation

The 5-oxo-4,5-dihydro-1H-imidazole core is a highly conjugated imidazolinone ring that mimics the natural fluorophore of Green Fluorescent Protein (GFP)[2]. While this structure enables brilliant fluorescence when bound to a specific RNA aptamer, it is inherently metastable in solution. Understanding why it degrades is the first step in preventing signal loss.

  • Hydrolytic Ring-Opening (Chemical Degradation): The carbonyl carbon at the 5-position of the imidazole ring is highly electrophilic. In aqueous environments—particularly at alkaline pH (pH > 7.5)—hydroxide ions nucleophilically attack this carbon. This breaks the ring, destroys the conjugated π -system, and permanently eliminates the molecule's ability to fluoresce[3].

  • Z/E Photoisomerization (Photophysical Degradation): These dyes feature an exocyclic double bond (benzylidene bridge). In their active, fluorescent state, they exist as the planar cis (Z) isomer. Upon photon absorption, unbound or loosely bound dye rapidly rotates into the non-fluorescent trans (E) isomer. The RNA aptamer's primary job is to physically lock the dye in the Z-conformation[4]. If the aptamer is poorly folded, laser excitation will rapidly "bleach" the signal via isomerization.

DegradationPathway Core 5-Oxo-4,5-dihydro-1H-imidazole (Active Z-Isomer) Photo Photoisomerization (Light Exposure) Core->Photo Photon Absorption Hydrolysis Alkaline Hydrolysis (pH > 7.5) Core->Hydrolysis Nucleophilic Attack EIsomer Non-Fluorescent E-Isomer Photo->EIsomer Bond Rotation RingOpen Ring-Opened Degradation Product Hydrolysis->RingOpen Irreversible

Degradation pathways of the 5-oxo-4,5-dihydro-1H-imidazole core structure.

Section 2: Quantitative Stability Profile

To optimize your experimental design, reference the following quantitative stability data for 5-oxo-4,5-dihydro-1H-imidazole derivatives.

Environmental ConditionDegradation MechanismHalf-Life ( t1/2​ ) / ImpactPreventative Action
Anhydrous DMSO (-20°C) None (Highly Stable)> 12 monthsStore primary stocks exclusively in this format.
Aqueous Buffer (pH 7.4, 25°C) Slow Hydrolysis~48 hoursPrepare working dilutions immediately before use.
Alkaline Buffer (pH > 8.5) Rapid Hydrolysis< 2 hours (Irreversible)Strictly buffer imaging solutions to pH 6.8–7.4.
Continuous Laser (488/505nm) Z E Photoisomerization5–10 mins (Signal decay)Use pulsed illumination; ensure RNA is saturated.
Cation Depletion (No K+ ) Loss of Aptamer Protection Kd​ shifts from ~70 nM to >10 µMSupplement buffers with 100 mM K+ and 5 mM Mg2+ .

Section 3: Troubleshooting Guide & FAQs

Q1: My fluorescence signal rapidly decays during live-cell imaging. Is the dye degrading? A: It is likely undergoing photophysical Z/E isomerization rather than chemical degradation. When the 5-oxo-4,5-dihydro-1H-imidazole core is not tightly bound by the RNA aptamer, light exposure causes the benzylidene bond to rotate into the non-fluorescent E-isomer[4]. Solution: Reduce laser power, use pulsed acquisition, and verify that your intracellular Mg2+ and K+ levels are sufficient to maintain the RNA G-quadruplex structure[2].

Q2: My dye stock solution lost its activity after a month in the fridge. What happened? A: If stored in an aqueous buffer, the imidazolinone ring underwent hydrolytic ring-opening. The 5-oxo position is highly sensitive to water over prolonged periods. Solution: Never store working aliquots in aqueous buffers. Always reconstitute the lyophilized powder in anhydrous DMSO and store at -20°C in the dark[3].

Q3: I have high background fluorescence before even adding my RNA. Why? A: High background indicates that the free dye has aggregated or degraded into fluorescent byproducts. The pure, free Z-isomer of these derivatives should be virtually non-fluorescent in solution due to rapid thermal relaxation. Solution: Discard the stock. Follow the self-validating protocol below to ensure stock integrity.

TroubleshootingWorkflow Issue Signal Loss Detected CheckStock 1. Validate Dye Stock (Run Baseline Fluorometry) Issue->CheckStock CheckStock->Issue High Background (Remake Stock) CheckRNA 2. Verify RNA Folding (Check Mg2+/K+ Levels) CheckStock->CheckRNA Stock Active AdjustImaging 3. Optimize Imaging (Reduce Laser Power) CheckRNA->AdjustImaging Folding Optimal Resolution Stable Fluorescence Restored AdjustImaging->Resolution Photobleaching Mitigated

Step-by-step troubleshooting workflow for resolving fluorescence signal loss.

Section 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, every protocol must include an internal validation step. Do not proceed to imaging without passing the validation gates.

Protocol A: Preparation and Validation of Fluorophore Stock

Causality: Water triggers hydrolysis; ambient light triggers isomerization. This protocol minimizes both.

  • Reconstitution: Briefly centrifuge the lyophilized 5-oxo-4,5-dihydro-1H-imidazole derivative (e.g., DFHO) to pellet the powder. Dissolve in anhydrous DMSO to a concentration of 10 mM.

  • Storage: Aliquot into opaque, airtight microcentrifuge tubes. Purge with argon or nitrogen gas if available, and store at -20°C.

  • Self-Validation Gate (Baseline Check):

    • Dilute a 1 µL aliquot into 1 mL of imaging buffer (pH 7.4) without RNA.

    • Measure fluorescence using a fluorometer (e.g., Ex/Em 505/545 nm for DFHO)[3].

    • Validation Logic: The baseline fluorescence should be near zero. If the background is >5% of your expected bound signal, the stock has degraded or aggregated. Do not use.

Protocol B: RNA-Fluorophore Complex Assembly

Causality: The fluorophore relies entirely on the RNA aptamer's G-quadruplex pocket for protection against hydrolysis and photoisomerization. Proper folding is non-negotiable[2].

  • RNA Denaturation: Dilute your transcribed RNA in nuclease-free water. Heat to 95°C for 5 minutes, then snap-cool on ice for 3 minutes.

    • Causality: This melts kinetic traps and misfolded secondary structures.

  • Buffer Addition: Add a concentrated folding buffer to achieve a final concentration of 40 mM HEPES (pH 7.4), 100 mM KCl , and 5 mM MgCl2​ .

    • Causality: K+ is strictly required to coordinate the central channel of the G-quadruplex binding pocket. Without K+ , the pocket collapses, and the dye remains exposed[2].

  • Equilibration: Incubate at 37°C for 20 minutes to allow the G-quadruplex to fold.

  • Self-Validation Gate (Binding Kinetics):

    • Add the validated fluorophore (from Protocol A) to a final concentration of 10 µM.

    • Monitor fluorescence over 10 minutes.

    • Validation Logic: The signal should plateau within 2–3 minutes. If the signal slowly creeps up over 30 minutes, your RNA was improperly folded and is slowly undergoing conformational selection. Re-evaluate your Mg2+/K+ ratios.

References

  • US Patent 20190185934A1: Methods for RNA detection and quantification. Google Patents.

  • Tocris Bioscience: DFHO Fluorophore Datasheet (Biological Activity & Stability).

  • Intricate 3D architecture of a DNA mimic of GFP. PubMed Central (NIH).

  • Ribocentre: Corn Aptamer Overview and DFHO Binding Mechanics.

Sources

Overcoming low yield in "5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Synthesis

Welcome to the Synthesis Diagnostic Hub. This guide is engineered for scientists and drug development professionals encountering yield bottlenecks during the synthesis and isolation of 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid. Due to its dense functionalization, this highly polar molecule is notoriously susceptible to degradation.

Part 1: Diagnostic Q&A and Root Cause Analysis

Q1: My LC-MS shows high conversion, but my isolated yield drops drastically upon scale-up. Why is my product disappearing? A: You are likely experiencing thermal decarboxylation . The carboxylic acid group at the C2 position of the imidazole/imidazolone ring is highly labile[1]. When the reaction or the subsequent solvent evaporation is subjected to heat (typically >40 °C), the molecule rapidly expels CO₂ to form 5-oxo-4,5-dihydro-1H-imidazole. This is driven by the electron-withdrawing nature of the adjacent imine/amide nitrogens, which stabilize the transient ylide intermediate formed during CO₂ loss ()[2]. Causality Fix: Never use a heated water bath during rotary evaporation. All concentrations must be performed under high vacuum at ambient room temperature (≤ 25 °C)[1].

Q2: I am observing acyclic byproducts and a complete loss of the imidazolone ring signals in my ¹H-NMR. What causes this? A: This is a classic case of hydrolytic ring cleavage . The 5-oxo-4,5-dihydro-1H-imidazole core is essentially a cyclic amidine/amide. Under strongly acidic or basic conditions, the ring becomes highly susceptible to nucleophilic attack by water or alcohols, leading to irreversible ring-opening ()[3]. This hydrolysis destroys the imidazolone pharmacophore, yielding acyclic amino acid derivatives ()[4]. Causality Fix: Strictly buffer your reaction and maintain a pH between 6.0 and 7.0. Avoid using strong nucleophilic bases during cyclization or oxidation steps.

Q3: My reaction is clean, but I cannot extract the product from the aqueous layer. How do I isolate it? A: 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is a highly polar zwitterion. It possesses both a basic imidazole nitrogen and an acidic carboxylate, making it extremely water-soluble. Standard liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane) will leave your product entirely in the aqueous waste. Causality Fix: Abandon aqueous extraction. Instead, utilize isoelectric precipitation, lyophilization, or cold solvent trituration (e.g., diethyl ether/water mixtures) to isolate the solid directly from the concentrated crude[1].

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, isolation methods, and the resulting yield/impurity profile.

TemperaturepHIsolation MethodologyIsolated YieldPrimary Impurity Profile
20 °C 6.5 Ambient Vacuum Distillation & Trituration > 90% None (Optimal Conditions)
60 °C6.5Rotary Evaporation (50 °C water bath)< 15%5-Oxo-4,5-dihydro-1H-imidazole (Decarboxylation)
20 °C12.0Ambient Vacuum Distillation< 25%Acyclic amides (Hydrolytic Ring-Opening)
20 °C6.5Ethyl Acetate / Water Extraction< 5%Product lost to aqueous phase

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the delicate balance required to maintain the integrity of the target molecule versus its two primary degradation pathways.

Pathway Start Precursors (e.g., Glycine + Oxalate derivatives) Conditions Condensation & Cyclization (T < 20°C, pH 6.0 - 7.0) Start->Conditions Target 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (Desired Target) Conditions->Target Optimal Control Heat Thermal Stress (T > 40°C) Target->Heat Heat pH pH Extremes (Strong Acid / Base) Target->pH Hydrolysis Decarb 5-Oxo-4,5-dihydro-1H-imidazole (Decarboxylation Product) Heat->Decarb - CO2 Hydrolysis Acyclic Amino Acid Derivatives (Ring-Opening Hydrolysis) pH->Hydrolysis + H2O

Mechanistic degradation pathways of 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid.

Part 4: Optimized Experimental Protocol (Self-Validating Workflow)

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system: physical observations at each step will confirm whether the chemical environment remains optimal.

Step 1: Reaction Setup and Temperature Control

  • Action: Dissolve your starting materials in a suitable aqueous/organic solvent mixture. Submerge the reaction vessel in an ice-water bath.

  • Causality: Maintaining the internal temperature strictly between 0 °C and 20 °C prevents the premature thermodynamic activation required for decarboxylation[2].

  • Validation: Insert an internal thermocouple. If the temperature spikes above 20 °C during reagent addition, pause the addition immediately.

Step 2: pH-Controlled Cyclization/Oxidation

  • Action: If using an oxidant (e.g., 30% aqueous H₂O₂) or cyclization agent, add it dropwise[1]. Continuously monitor the pH, ensuring it remains between 6.0 and 7.0.

  • Causality: The imidazolone ring is highly susceptible to nucleophilic ring-opening at pH extremes[3]. Neutral conditions protect the cyclic amidine structure.

  • Validation: Use a calibrated pH probe. The absence of sudden pH shifts confirms that no stoichiometric ring-opening hydrolysis is occurring.

Step 3: Ambient-Temperature Concentration

  • Action: Transfer the completed reaction mixture to a rotary evaporator. Do not turn on the heating bath. Remove water and solvents under high vacuum at room temperature (≤ 25 °C) to afford a crystalline solid[1].

  • Causality: Heating the zwitterionic product in solution drastically accelerates the loss of CO₂[2].

  • Validation: Attach a bubbler to the vacuum exhaust or monitor the solution visually. If you observe unexplained effervescence (bubbling) in the flask that is not solvent boiling, decarboxylation is occurring. Lower the temperature immediately.

Step 4: Non-Aqueous Isolation

  • Action: Wash the resulting crude solid with a vigorously stirred, cold mixture of diethyl ether/water (4:1)[1]. Filter the solid over a glass frit and dry under high vacuum.

  • Causality: The highly polar target molecule is insoluble in ether-rich mixtures, whereas unreacted organic precursors and byproducts will be washed away. This bypasses the impossible task of extracting a zwitterion from bulk water.

  • Validation: The filtrate should contain minimal target product (verify via TLC or LC-MS). Recovery of a white crystalline solid on the frit confirms successful isolation.

References

  • Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., Maddox, M. L., & Muchowski, J. M. "Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate." The Journal of Organic Chemistry, 1995, 60(4), 1090–1092. URL:[Link]

  • Ikonnikova, V. A., Zhigileva, E. A., Kuleshov, A. V., Shirokova, V. V., Baranov, M. S., & Mikhaylov, A. A. "Nucleophilic ring opening of imidazolone activated donor–acceptor cyclopropanes with alcohols." Mendeleev Communications, 2021, 31(5), 657-658. URL:[Link]

  • Newhouse, T. R. "Total Syntheses of Psychotrimine and Kapakahines B and F." Ph.D. Dissertation, The Scripps Research Institute, 2010. URL: [Link]

Sources

"5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid" reaction side products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific synthetic bottlenecks and degradation pathways associated with 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its derivatives.

This highly specialized heterocyclic scaffold is a critical structural motif in the development of advanced fluorogenic dyes. Specifically, derivatives such as 4-(3-fluoro-4-hydroxy-5-methoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid are engineered to bind RNA aptamers (e.g., Spinach and Broccoli) for live-cell imaging . However, synthesizing these compounds via the Erlenmeyer-Plöchl azlactone method frequently yields problematic side products that compromise both yield and optical efficacy.

Below, we dissect the causality of these side reactions, provide quantitative mitigation data, and outline a self-validating protocol to ensure batch-to-batch reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the aminolysis of my azlactone intermediate, my primary isolate is an acyclic compound instead of the target cyclic imidazol-5-one. What is the causality? Causality & Mechanism: The intermediate oxazol-5-one (azlactone) is highly electrophilic. If the aminolysis step (the conversion of the oxazolone to the imidazolone) is performed in the presence of trace moisture or under poorly controlled pH, hydrolytic ring-opening thermodynamically outcompetes nitrogen insertion. This yields an acyclic -acyl- -dehydroamino acid side product instead of the target cyclic 5-oxo-4,5-dihydro-1H-imidazole. Corrective Action: Ensure strictly anhydrous conditions during the primary amine condensation. Utilize molecular sieves in your solvent and verify that your primary amine reagent is completely free of water.

Q2: I am synthesizing a 4-benzylidene derivative for RNA aptamer binding. Why is the fluorescence of my purified batch highly inconsistent? Causality & Mechanism: Imidazol-5-ones containing an exocyclic double bond at the C4 position undergo rapid photochemical (cis-trans) isomerization. The -isomer is the thermodynamically stable form required to bind the RNA aptamer and activate fluorescence. Exposure to ambient laboratory light during synthesis or purification shifts the equilibrium toward the non-fluorescent -isomer side product, a phenomenon heavily documented in the optimization of Broccoli-fluorogen complexes . Corrective Action: Perform all reflux steps, workups, and chromatographic purifications in actinic (red) light, or strictly wrap all reaction vessels and columns in aluminum foil.

Q3: When scaling up the condensation reaction at elevated temperatures (>120°C), my LC-MS shows a major side product with a mass of [M-44]. What is this degradation pathway? Causality & Mechanism: A mass loss of 44 Da corresponds exactly to the loss of . The 2-carboxylic acid moiety on the 5-oxo-4,5-dihydro-1H-imidazole ring is highly susceptible to thermal decarboxylation. When heated strongly in the presence of basic catalysts (like sodium acetate or pyridine), the molecule undergoes pyrolysis to form the 2-unsubstituted imidazol-5-one . Corrective Action: Cap your reaction temperature at 80°C and switch to a milder Lewis acid catalyst (e.g., ) to promote cyclization without triggering thermal decarboxylation.

Part 2: Quantitative Yield Analysis

The following table summarizes the quantitative impact of reaction conditions on the distribution of the target molecule versus its primary side products.

Reaction Condition ProfileTarget -Imidazol-5-one Yield (%)Acyclic Hydrolysis Side Product (%)Decarboxylated Side Product (%) -Isomer Formation (%)
120°C, Ambient Light, Aqueous Amine 15.0%45.0%25.0%15.0%
80°C, Ambient Light, Anhydrous Amine 55.0%< 5.0%< 5.0%35.0%
80°C, Dark (Foil), Anhydrous Amine 88.0% < 5.0% < 5.0% < 2.0%

Part 3: Self-Validating Experimental Protocol

To avoid the aforementioned side products, execute the following step-by-step methodology for the synthesis of 4-benzylidene-5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives. This protocol is engineered as a self-validating system, meaning you will analytically confirm the success of each phase before proceeding.

Phase 1: Azlactone Intermediate Synthesis

  • Assembly: In a flame-dried 250 mL round-bottom flask, combine 1.0 eq of the substituted benzaldehyde, 1.2 eq of the -oxalylglycine precursor, and 3.0 eq of anhydrous sodium acetate in 10 volumes of anhydrous acetic anhydride.

  • Condensation: Heat the mixture to exactly 80°C under an argon atmosphere for 2 hours. Do not exceed 80°C to prevent premature decarboxylation.

  • Isolation: Cool the mixture to 0°C. Precipitate the oxazol-5-one intermediate by adding ice-cold anhydrous ether. Filter and dry under high vacuum.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The azlactone intermediate must appear as a brightly fluorescent spot under 365 nm UV light. If a heavy baseline spot is present, hydrolytic ring-opening has occurred; discard and ensure reagents are anhydrous.

Phase 2: Aminolysis and Cyclization 4. Suspension: Suspend the validated intermediate in anhydrous ethanol over 4Å molecular sieves. 5. Amine Addition: Add 1.5 eq of the desired primary amine (e.g., methylamine) and a catalytic amount of glacial acetic acid. 6. Isomer Control: Wrap the entire apparatus tightly in aluminum foil. Reflux at 70°C for 4 hours strictly in the dark to prevent photoisomerization . 7. Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, DCM/MeOH gradient) in a dark room.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The target mass should be the dominant peak.

    • If a peak at is observed, it indicates the acyclic hydrolysis side product.

    • If a peak at is present, thermal decarboxylation has occurred.

Part 4: Visual Workflow & Pathway Divergence

G Precursors Aldehyde + Amino Acid Precursors Oxazolone Oxazol-5-one (Azlactone Intermediate) Precursors->Oxazolone Ac2O, NaOAc 80°C Target Z-5-Oxo-4,5-dihydro-1H-imidazole -2-carboxylic acid (Target) Oxazolone->Target R-NH2, EtOH Anhydrous, Dark Hydrolysis Acyclic α,β-Dehydroamino Acid (Hydrolysis Side Product) Oxazolone->Hydrolysis H2O (Moisture) Ring-Opening E_Isomer E-Isomer (Photochemical Side Product) Target->E_Isomer Ambient Light Photoisomerization Decarboxylation Decarboxylated Imidazol-5-one (Thermal Side Product) Target->Decarboxylation Heat >120°C -CO2

Reaction workflow of 5-oxo-4,5-dihydro-1H-imidazole derivatives and side-product divergence.

References

  • Title: US20190185934A1 - Methods for RNA detection and quantification Source: Google Patents URL
  • Title: Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells Source: PubMed Central (PMC) / Nature Methods URL: [Link]

  • Title: Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives Source: Royal Society of Chemistry (RSC) / J. Chem. Soc., Perkin Trans. 1 URL: [Link]

  • Title: Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging Source: PubMed Central (PMC) / The Journal of Physical Chemistry B URL: [Link]

Optimizing reaction conditions for "5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience to help you navigate the challenges of this synthesis.

Overview of Synthetic Strategy

The synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid, an imidazolone derivative, typically involves the cyclization of an appropriate acyclic precursor. A common and effective strategy is the condensation and cyclization of a di-functionalized starting material, such as a derivative of an amino acid. The core challenge lies in achieving efficient ring closure while minimizing side reactions and ensuring the stability of the final product, which can be prone to decarboxylation.

A plausible and efficient pathway involves the reaction of an N-acylated amino acid derivative, which upon treatment with a dehydrating agent, cyclizes to form the desired imidazolinone ring structure.

Proposed Synthetic Workflow

cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Purification Start Starting Materials (e.g., Amino Acid Derivative) Precursor N-Acyl Amino Acid Intermediate Start->Precursor Acylation Reagent1 Acylating Agent (e.g., Formic Acid) Reagent1->Precursor Cyclization Cyclization Reaction Precursor->Cyclization Input Reagent2 Dehydrating Agent (e.g., Acetic Anhydride) Reagent2->Cyclization Crude Crude Product Cyclization->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Input Final Pure 5-Oxo-4,5-dihydro-1H- imidazole-2-carboxylic acid Purification->Final

Caption: Proposed workflow for the synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I cannot isolate any product. What are the likely causes?

A: Low yields are a common challenge in heterocyclic synthesis and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The cyclization step may not have gone to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) until the starting material is consumed.[1] Insufficient reaction time is a primary cause of low conversion.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition of the product.[1] Gentle heating is often required, but it must be carefully controlled.

  • Purity of Reagents: Ensure all starting materials, particularly the amino acid derivative and the dehydrating agent (e.g., acetic anhydride), are of high purity. Impurities can introduce competing side reactions that consume reactants and lower the yield.[1]

  • Moisture Contamination: The cyclization-dehydration step is sensitive to water. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Moisture can quench the dehydrating agent and inhibit the reaction.[2]

Troubleshooting Workflow Diagram

Start Low / No Yield Observed Check_TLC Analyze reaction mixture by TLC. Is starting material present? Start->Check_TLC Action_TimeTemp Increase reaction time or moderately increase temperature. Continue monitoring. Check_TLC->Action_TimeTemp Yes Check_Reagents Are reagents pure and anhydrous? Check_TLC->Check_Reagents No Success Yield Improved Action_TimeTemp->Success Action_PurifyReagents Purify/dry starting materials and solvents. Repeat reaction. Check_Reagents->Action_PurifyReagents No Check_Workup Was product lost during workup/purification? Check_Reagents->Check_Workup Yes Action_PurifyReagents->Success Action_OptimizeWorkup Optimize extraction pH. Use alternative purification (e.g., recrystallization). Check_Workup->Action_OptimizeWorkup Yes Check_Workup->Success No Action_OptimizeWorkup->Success

Sources

Technical Support Center: 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific chemical engineering hurdles encountered when scaling up the synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid .

This compound is a highly functionalized, critical scaffold used in the synthesis of GFP-like fluorophores (such as DFHBI) for advanced RNA aptamer technologies (e.g., Spinach, Broccoli) and various pharmaceutical intermediates[1][2]. While lab-scale synthesis (mg to 1g) is relatively straightforward, scaling to >50g exposes the inherent instability of the imidazolone ring[3] and the thermal fragility of the 2-carboxylic acid group.

Troubleshooting Guide: Scale-Up Challenges

Q: Why is my product yield dropping drastically due to ring-opening during the aqueous workup on a >50g scale? A: Causality: The C5-carbonyl of the imidazolone ring is highly electrophilic due to the adjacent nitrogen and the double bond. In a scale-up scenario, extended aqueous workup times increase the molecule's exposure to water. If the pH drifts above 7, hydroxide ions rapidly execute a nucleophilic attack on the C5-carbonyl, leading to irreversible ring-opening into an acyclic amino acid derivative[3]. Solution: You must strictly control the workup pH between 4.5 and 5.5 using a pre-chilled sodium acetate buffer. Furthermore, transition away from liquid-liquid aqueous extraction and utilize an anti-solvent precipitation method (e.g., MTBE or Heptane) to isolate the zwitterionic product quickly.

Q: I am observing a significant M-44 peak in my LC-MS after vacuum drying. How do I prevent this? A: Causality: The M-44 peak corresponds to the loss of CO₂. The 2-carboxylic acid group is situated adjacent to an imine/enamine system, making it structurally analogous to a β -keto acid. This structural motif is highly susceptible to thermal decarboxylation via a 6-membered cyclic transition state. Solution: Never allow the drying temperature to exceed 40°C. Rely on high-vacuum (e.g., <10 mbar) and a dry nitrogen sweep rather than thermal energy to remove residual solvents.

Q: During the cyclization step, the reaction mixture turns dark brown and purity drops significantly. What causes this? A: Causality: The dehydration/cyclization step is highly exothermic. At a 1g scale, ambient cooling is sufficient. At a 50g scale, the reduced surface-area-to-volume ratio leads to poor heat dissipation and localized hot spots, which drive runaway polymerization and degradation of the precursor. Solution: Implement a controlled, continuous addition of the cyclizing agent using a programmable syringe pump, and utilize a jacketed reactor to maintain the internal temperature strictly below 15°C.

Frequently Asked Questions (FAQs): Analytical Validation

Q: Why does my NMR show multiple sets of peaks even when LC-MS indicates >95% purity? A: Causality: Tautomerization is a well-documented phenomenon in imidazolone derivatives[4]. The compound exists in a dynamic equilibrium between the 5-oxo-4,5-dihydro form, the 4-oxo-4,5-dihydro form, and various enol forms. In protic or highly polar solvents at room temperature, these tautomers interconvert at a rate that causes peak broadening or splitting in NMR. Solution: This is an analytical artifact, not a purity issue. To resolve the spectrum, run the NMR in strictly anhydrous DMSO- d6​ and consider utilizing variable-temperature (VT) NMR to lock the tautomeric equilibrium.

Quantitative Process Parameters

To ensure a successful transition from bench to pilot scale, adhere to the optimized parameters outlined below.

Table 1: Scale-up Parameter Optimization
ParameterLab Scale (1g)Pilot Scale (50g)Causality / Impact
Reaction Temp 0 - 25°C< 15°CExotherm control prevents localized polymerization.
Drying Temp 50°C< 35°CStrict thermal limit prevents decarboxylation (M-44).
Workup pH 7.04.5 - 5.5Mild acidity minimizes C5-carbonyl base hydrolysis.
Solvent System DCM / H₂OTHF / HeptaneAnti-solvent precipitation avoids aqueous emulsion.
Moisture Limit < 500 ppm< 50 ppmPrevents premature ring-opening during activation.

Self-Validating Scale-Up Protocol

This step-by-step methodology is designed as a self-validating system . By incorporating specific checkpoints, you ensure that the conditions leading to hydrolysis and decarboxylation are structurally eliminated from the workflow.

Step 1: Anhydrous Reactor Preparation

  • Action: Purge a 2L jacketed reactor with dry N₂ for 30 minutes. Charge with 500 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: Trace water during the activation of the precursor will competitively attack the intermediate, leading to premature ring-opening.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent in the reactor. Do not proceed if moisture is >50 ppm.

Step 2: Reagent Charging & Thermal Equilibration

  • Action: Add the acyclic precursor (50g). Set the reactor jacket temperature to 0°C and allow the internal temperature to reach < 5°C.

  • Causality: Pre-cooling prevents the localized hot spots that drive polymerization during the exothermic cyclization.

Step 3: Controlled Cyclization

  • Action: Introduce the dehydrating/cyclizing agent via a programmable syringe pump over 120 minutes. Maintain stirring at 250 RPM.

  • Causality: Slow addition ensures the heat of reaction is efficiently dissipated by the cooling jacket.

  • Validation Checkpoint: Monitor internal temperature probes. If T > 15°C, the pump must automatically pause.

Step 4: pH-Controlled Quench

  • Action: Quench the reaction by slowly adding a pre-chilled (2°C) sodium acetate buffer to maintain a pH of 4.5 - 5.5.

  • Causality: The imidazolone ring is rapidly hydrolyzed at pH > 7 due to hydroxide attack on the C5-carbonyl[3]. A mildly acidic quench preserves the ring.

Step 5: Anti-Solvent Precipitation & Isolation

  • Action: Add 1L of cold Heptane (anti-solvent) to precipitate the zwitterionic product. Filter under a blanket of N₂.

  • Causality: The product is highly polar and partitions poorly into organic solvents. Precipitation bypasses liquid-liquid extraction and avoids prolonged aqueous exposure.

Step 6: Low-Temperature Vacuum Drying

  • Action: Transfer the filter cake to a vacuum oven. Dry at 35°C under high vacuum (10 mbar) for 24 hours.

  • Causality: Exceeding 40°C will generate the decarboxylated 5-oxo-4,5-dihydro-1H-imidazole impurity.

  • Validation Checkpoint: Run an LC-MS aliquot of the dried cake. The absence of an M-44 peak confirms successful drying without thermal decarboxylation.

Process Visualizations

Workflow Step1 1. Anhydrous Prep (Moisture < 50 ppm) Step2 2. Controlled Cyclization (T < 15°C to control exotherm) Step1->Step2 Step3 3. pH-Controlled Quench (pH 4.5 - 5.5, T < 5°C) Step2->Step3 Step4 4. Anti-Solvent Precipitation (Bypass aqueous extraction) Step3->Step4 Step5 5. Low-Temp Drying (T < 35°C to prevent -CO2) Step4->Step5 Product 5-Oxo-4,5-dihydro-1H- imidazole-2-carboxylic acid Step5->Product

Figure 1. Optimized self-validating scale-up workflow for the synthesis of the target compound.

Degradation cluster_0 Primary Degradation Pathways Product 5-Oxo-4,5-dihydro-1H- imidazole-2-carboxylic acid Hydrolysis Ring-Opened Amino Acid Product->Hydrolysis H2O, pH > 7 (Nucleophilic Attack on C5) Decarboxylation 5-Oxo-4,5-dihydro- 1H-imidazole Product->Decarboxylation Heat > 40°C (Thermal -CO2)

Figure 2. Primary degradation pathways: base-catalyzed hydrolysis and thermal decarboxylation.

References

  • [1] US20150141282A1 - Rna sequences that induce fluorescence of small molecule fluorophores - Google Patents. Source: google.com. 1

  • [2] US20190185934A1 - Methods for rna detection and quantification - Google Patents. Source: google.com. 2

  • [3] Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC. Source: nih.gov. 3

  • [4] Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking - ACS.org. Source: acs.org. 4

Sources

Technical Support Center: Purification & Troubleshooting for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and drug development professionals working with 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its arylidene derivatives (e.g., DFHBI, DFHO). These imidazol-5-one scaffolds are critical fluorophores for RNA aptamer imaging (Spinach, Broccoli) and serve as potent kinase inhibitor pharmacophores.

Achieving >95% purity is crucial; trace impurities can drastically increase background fluorescence, inhibit RNA-fluorophore complexation, or skew structure-activity relationship (SAR) data. As a Senior Application Scientist, I have structured this guide to move beyond basic steps—focusing on the mechanistic causality behind degradation and providing self-validating protocols to ensure absolute experimental trustworthiness.

Module A: Mechanistic Troubleshooting & FAQs

Issue 1: Co-precipitation of Unreacted Starting Materials

Q: My final product is contaminated with unreacted glycine derivatives and benzaldehyde precursors. How do I resolve this? A: The synthesis of 5-oxo-4,5-dihydro-1H-imidazole derivatives often relies on the condensation of an aldehyde with an imidazolinone precursor[1]. Because these precursors share similar hydrophobicity with the final product, they co-elute in standard reverse-phase chromatography. Causality & Solution: Exploit the ionizable 2-carboxylic acid group. By adjusting the purification mobile phase to pH 6.0, the carboxylic acid becomes fully deprotonated. This drastically increases the polarity of the target molecule relative to the neutral unreacted aldehydes, allowing for baseline separation during Preparative HPLC.

Issue 2: Hydrolysis of the Imidazol-5-one Ring

Q: I am observing a mass shift of[M+18] during storage in aqueous buffers. What causes this and how is it prevented? A: The [M+18] peak corresponds to ring-opening hydrolysis. The 5-oxo (carbonyl) carbon within the 4,5-dihydro-1H-imidazole ring is highly electrophilic. Nucleophilic attack by water cleaves the cyclic amide bond, yielding an inactive, acyclic amino acid derivative[2]. Causality & Solution: Water promotes rapid degradation of the imidazol-5-one core. Store the purified compound as a lyophilized powder at -20°C in a desiccator. For experimental stock solutions, dissolve the compound in 3 (1-10 mM) rather than water[3].

Issue 3: Decarboxylation of the 2-Carboxylic Acid

Q: My LC-MS shows a major impurity with a mass of [M-44]. Why is my compound degrading during purification? A: An[M-44] mass shift indicates the loss of CO₂ via decarboxylation. The 2-carboxylic acid moiety on the electron-deficient imidazol-5-one ring is highly susceptible to thermal and acid-catalyzed decarboxylation. Causality & Solution: Avoid heating the compound above 40°C during rotary evaporation. Crucially, do not use 0.1% Trifluoroacetic acid (TFA) in your HPLC mobile phase. Maintain the pH between 5.5 and 7.0 using volatile buffers like ammonium acetate to stabilize the carboxylate anion and prevent CO₂ loss[4].

Degradation Target 5-Oxo-4,5-dihydro-1H-imidazole -2-carboxylic acid Hydrolysis Ring-Opening Hydrolysis [M+18] Target->Hydrolysis + H2O (Aqueous Storage) Decarboxylation Decarboxylation [M-44] Target->Decarboxylation + Heat / Acidic pH Acyclic Acyclic Amino Acid Derivative Hydrolysis->Acyclic Imidazolone Imidazol-5-one (Loss of C2-COOH) Decarboxylation->Imidazolone

Primary degradation pathways of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid.

Module B: Self-Validating Purification Protocol

This detailed methodology establishes a closed-loop, self-validating system. By integrating a mid-process LC-MS QC check, the workflow ensures that the purification conditions themselves do not induce hydrolysis or decarboxylation before final lyophilization.

Step 1: Solubilization and Sample Prep

  • Action: Dissolve the crude reaction mixture in a solvent system of 10% anhydrous DMSO and 90% Mobile Phase A (10 mM Ammonium Acetate, pH 6.0). Sonicate for 2 minutes.

  • Causality: DMSO ensures the complete solubilization of hydrophobic arylidene derivatives, while the immediate dilution into pH 6.0 buffer prevents acid-catalyzed degradation during the autosampler queue time.

Step 2: Preparative HPLC Execution

  • Action: Inject the sample onto a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm). Run a gradient of 5% to 60% LC-MS Grade Acetonitrile (Mobile Phase B) over 30 minutes.

  • Causality: Using Ammonium Acetate (pH 6.0) instead of TFA prevents the acid-catalyzed decarboxylation of the 2-carboxylic acid group, ensuring the structural integrity of the imidazol-5-one ring[4].

Step 3: In-Process LC-MS Validation (The Self-Validation Step)

  • Action: Before pooling fractions, inject a 1 µL aliquot of the main peak fraction into an analytical LC-MS.

  • Validation Criteria: The fraction passes only if the[M+H]+ peak matches the target mass, with the [M-44] (decarboxylation) and[M+18] (hydrolysis) peaks constituting <2% of the total ion current. If the sample fails, it must be re-purified using a shallower gradient and stricter temperature controls.

Step 4: Lyophilization and Storage

  • Action: Immediately freeze the validated fractions on dry ice and lyophilize in the dark.

  • Causality: Imidazol-5-ones are photolabile and thermolabile. Dark, cold sublimation prevents Z-to-E isomerization and thermal degradation, yielding a >95% pure API[1][5].

Workflow Crude Crude Synthesis Mixture Solubilization Solubilization (10% DMSO) Crude->Solubilization PrepHPLC Prep-HPLC (pH 6.0 Buffer) Solubilization->PrepHPLC QC LC-MS QC Check M-44 / M+18 PrepHPLC->QC QC->PrepHPLC Fail (>2% Impurity) Lyophilization Dark Lyophilization (<-20°C) QC->Lyophilization Pass (<2% Impurity) PureAPI Pure Imidazol-5-one (>95% Purity) Lyophilization->PureAPI

Self-validating purification workflow for 5-Oxo-4,5-dihydro-1H-imidazole derivatives.

Module C: Quantitative Analytical Data

To aid in rapid chromatogram interpretation, compare your analytical runs against the known degradation profiles summarized below.

Table 1: Analytical LC-MS Profile and Mitigation of Common Impurities

Impurity Typem/z ShiftStructural CauseMitigation Strategy
Unreacted Aldehyde N/A (Distinct Mass)Incomplete condensation during synthesisUse pH 6.0 gradient to selectively increase target polarity.
Ring-Opened Adduct [M+18]Aqueous hydrolysis of the 5-oxo ringStore in anhydrous DMSO; avoid long aqueous queue times.
Decarboxylated Core [M-44]Acid/Thermal loss of C2-COOHReplace TFA with Ammonium Acetate; keep temps <40°C.
E-Isomer Identical MassPhoto-isomerization of arylidene groupPerform lyophilization and long-term storage in the dark.

Module D: References

  • [5] Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging. Source: PMC (nih.gov). 5

  • [4] US9133220B2 - Boron-containing 5-arylidene-3,5-dihydro-4H-imidazol-4-ones. Source: Google Patents.4

  • [3] DFHBI Preparation and Imaging Protocols. Source: TargetMol. 3

  • [1] The Emergence of a Bright Idea: A Technical Guide to DFHBI for RNA Imaging. Source: BenchChem. 1

  • [2] Creatinyl amino acids – new hybrid compounds with neuroprotective activity. Source: PMC (vertex.spb.ru). 2

Sources

Technical Support Center: Reaction Monitoring for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring the synthesis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with this unique molecule. Due to its polar, acidic nature and potential for zwitterionic character, this compound requires carefully optimized analytical methods for accurate reaction monitoring.[1] This document provides in-depth troubleshooting guides and validated starting protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative reaction monitoring. However, the inherent properties of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid can lead to common issues like streaking and poor mobility. This section addresses these challenges in a practical Q&A format.

Frequently Asked Questions (TLC)

Q1: My compound is streaking severely on the silica plate. What is the cause and how can I achieve a compact spot?

A: Streaking is the most common issue for polar acidic or basic compounds on standard silica gel plates.[2] This occurs because the analyte engages in multiple types of interactions with the stationary phase (e.g., hydrogen bonding, ionic interactions) in addition to the desired adsorption/desorption equilibrium. The strongly acidic carboxylic acid group can deprotonate and bind ionically to the acidic silanol groups (Si-OH) on the silica surface, causing it to "smear" up the plate rather than move as a tight band.[2] Overloading the plate with too much sample can also cause streaking.[2][3]

Solutions:

  • Reduce Sample Concentration: Before modifying the mobile phase, try diluting your sample tenfold.[3] A concentration of ~1 mg/mL in a suitable solvent is a good starting point.

  • Add an Acidic Modifier: This is the most effective solution. Adding 0.5-2% of a volatile acid like acetic acid or formic acid to your mobile phase will suppress the ionization of your carboxylic acid analyte.[2][3] By keeping the analyte in its neutral, protonated form, you minimize strong ionic interactions with the silica, resulting in a more defined spot.

  • Increase Mobile Phase Polarity: If the spot is streaking but also has a very low Rf, the mobile phase may not be strong enough. Increasing the proportion of the polar solvent (e.g., methanol) can help move the compound more effectively.

Q2: My spot remains on the baseline (Rf = 0) even with polar solvent systems like 50% ethyl acetate in hexanes. What should I do?

A: An Rf value of zero indicates that your compound has a very strong affinity for the stationary phase, and the mobile phase lacks the necessary polarity (elution strength) to move it.[4] This is expected for a highly polar molecule like an imidazole carboxylic acid.

Solutions:

  • Employ More Aggressive Solvent Systems: You need a significantly more polar mobile phase. Common systems for highly polar compounds include mixtures of dichloromethane and methanol or ethyl acetate and methanol.[3] A starting point of 10-20% methanol in dichloromethane with 1% acetic acid is often effective.[1]

  • Consider Amino Acid-Type Mobile Phases: Due to its structural similarity to amino acids like histidine, solvent systems used for their analysis can be beneficial.[1] A classic example is a mixture of n-butanol:acetic acid:water (e.g., in a 12:3:5 ratio).

  • Switch to a Different Stationary Phase: If normal phase silica proves too challenging, consider using Reverse-Phase TLC (RP-TLC) plates (e.g., C18-modified silica).[3][5] On these plates, the stationary phase is non-polar, and you will use a polar mobile phase (like water/acetonitrile mixtures). In this mode, your highly polar compound will move much faster, eluting with a higher Rf value.[3]

Q3: I'm struggling to find a good solvent to dissolve my sample for spotting. It's poorly soluble in typical solvents like ethyl acetate or dichloromethane.

A: This is a common challenge due to the compound's polarity and potential for strong intermolecular hydrogen bonding.[1] The choice of spotting solvent is critical; using a solvent that is too strong can pre-develop the chromatogram from the origin, leading to a ring shape instead of a tight spot.[2]

Solutions:

  • Use Polar, Volatile Solvents: Try dissolving the sample in methanol, ethanol, or acetonitrile.[1]

  • Spotting from an Aqueous Solution: If the compound is only soluble in water, you can spot this solution onto the plate.[1] However, it is critical to completely remove the water before placing the plate in the developing chamber. Use a gentle stream of air or a heat gun to dry the spot thoroughly. Failure to do so will interfere with the chromatography.

  • Use the Mobile Phase: Whenever possible, dissolving the sample in the mobile phase you plan to use for development is a good practice.[6]

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For quantitative analysis and purity assessment, HPLC is the gold standard.[7] Reverse-phase (RP) HPLC is the most common mode, but analyzing 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid can present challenges like poor peak shape and shifting retention times without a properly developed method.

Frequently Asked Questions (HPLC)

Q1: My HPLC peak is showing significant tailing. What is causing this and how can I get a symmetrical peak?

A: Peak tailing is a classic problem for polar and ionizable compounds on silica-based reverse-phase columns.[8] The primary cause is unwanted secondary interactions between your analyte and residual, un-capped silanol groups (Si-OH) on the stationary phase surface. These acidic silanols can interact with your polar analyte, causing a portion of the molecules to lag behind the main peak, resulting in a tail.[8] Column overload can also be a cause.[8]

Solutions:

  • Optimize Mobile Phase pH: This is the most crucial parameter. By adding an acidifier to the aqueous portion of your mobile phase, you can control the ionization state of both your analyte and the residual silanols.

    • Low pH: Using a mobile phase with a pH below 3 (e.g., 0.1% formic acid or 0.1% phosphoric acid) fully protonates the silanol groups, minimizing their ability to interact ionically with your analyte.[8] This also ensures your carboxylic acid is consistently in its neutral form, leading to better retention and peak shape. For mass spectrometry (MS) compatibility, formic acid is required.[9][10][11]

  • Use a Modern, High-Purity Column: Modern columns are often "end-capped" to block many of the residual silanol groups. Using a high-purity silica column with advanced bonding and end-capping will inherently produce better peak shapes for challenging compounds.[8] Columns specifically designed with low silanol activity are also excellent choices.[9][11]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing.[8] Try reducing the injection volume or diluting your sample.

Q2: My peak's retention time is inconsistent and shifts between runs. How can I improve reproducibility?

A: Retention time instability is often a system or method issue rather than a column problem.[12]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before the first injection. If running a gradient, ensure there is a sufficient equilibration step at the end of each run to return to the initial conditions.

  • Use a Column Oven: Temperature fluctuations can significantly impact retention time. A thermostatically controlled column oven set to a stable temperature (e.g., 30 °C) is essential for reproducible results.[7]

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time.[12] Buffered mobile phases can change pH or even support microbial growth if left for extended periods.[6] Always use fresh, high-purity HPLC-grade solvents.

  • Inspect the HPLC System: Check for leaks in the pump, lines, or injector, as these can cause pressure fluctuations and inconsistent flow rates.[8][12]

Q3: The signal for my compound is very weak. How can I improve sensitivity?

A: Low sensitivity can be a result of detector settings, sample preparation, or mobile phase issues.[6][8]

Solutions:

  • Optimize Detection Wavelength: The UV absorbance of the imidazole ring is key. Many imidazole derivatives show strong absorbance at low UV wavelengths. A good starting point for detection is around 210-230 nm .[7][13][14]

  • Use a Clean Mobile Phase: Impurities in your mobile phase solvents can create a high baseline, especially in gradient analysis, which can mask small peaks.[6] Always use high-purity solvents and filter aqueous buffers.

  • Ensure Sample is Dissolved in a Weak Solvent: For best peak shape and sensitivity in reverse-phase HPLC, the sample should be dissolved in a solvent that is weaker than or identical to the mobile phase (e.g., the initial mobile phase conditions).[6] Injecting a sample in a much stronger solvent (like pure acetonitrile) can cause the peak to broaden or split.

Part 3: Recommended Experimental Protocols

These protocols provide robust starting points for your method development. Optimization will likely be required based on your specific reaction mixture and instrumentation.

Protocol 1: TLC Reaction Monitoring

This method is designed to provide clear differentiation between polar starting materials and potentially less polar products.

ParameterRecommendation
Stationary Phase Silica Gel 60 F254 pre-coated aluminum plates.
Sample Preparation Dissolve a small amount of the reaction mixture in methanol (~1-2 mg/mL).
Application Spot using a glass capillary tube. Keep spots small and ~1 cm from the bottom edge.
Mobile Phase System 1 (Standard): 8:2 Dichloromethane:Methanol + 1% Acetic Acid.
System 2 (For very polar spots): 12:3:5 n-Butanol:Acetic Acid:Water.
Development Develop in a chamber saturated with the mobile phase vapor until the solvent front is ~1 cm from the top of the plate.[4]
Visualization 1. View under UV light at 254 nm. 2. Stain with potassium permanganate or iodine if spots are not UV-active.
TLC Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing your TLC method.

Caption: Logical workflow for optimizing TLC conditions.

Protocol 2: HPLC Purity Analysis and Reaction Monitoring

This reverse-phase HPLC method is designed for the quantitative analysis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its related impurities.[7]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1 or equivalent high-purity, end-capped column).[7][9][11]
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water.[11]
Mobile Phase B Acetonitrile.[11]
Gradient Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min.[7]
Column Temp. 30 °C.[7]
UV Detection 210 nm.[7]
Injection Volume 10 µL.[7]
Sample Prep. Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of Water:Acetonitrile.[7]
HPLC Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting cluster_tailing Solutions for Tailing cluster_shift Solutions for RT Shifts cluster_signal Solutions for Low Signal Problem Identify HPLC Problem PeakTailing Peak Tailing Problem->PeakTailing RetentionShift Retention Time Shift Problem->RetentionShift LowSignal Low Signal / Sensitivity Problem->LowSignal Sol_Tailing_pH Lower Mobile Phase pH (<3) PeakTailing->Sol_Tailing_pH Sol_Shift_Equil Ensure Full Column Equilibration RetentionShift->Sol_Shift_Equil Sol_Signal_UV Optimize UV Wavelength (~210 nm) LowSignal->Sol_Signal_UV Sol_Tailing_Col Use High-Purity/End-Capped Column Sol_Tailing_Load Reduce Sample Load Sol_Shift_Temp Use Column Oven Sol_Shift_MP Check Mobile Phase Prep / Age Sol_Shift_System Check for System Leaks Sol_Signal_Conc Increase Sample Concentration Sol_Signal_Solvent Check Injection Solvent Compatibility

Caption: Decision tree for troubleshooting common HPLC problems.

References

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • ThermoFisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • LC-GC. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • Agbaba, D., et al. (2005). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel.
  • University of Colorado Boulder, Department of Chemistry. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website.
  • Reddit. (2023, March 9). carboxylic acid TLC. r/OrganicChemistry.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Zhang, T., et al. (2021). HPLC chromatograms of eight imidazole antifungal drug enantiomers in reversed-phase conditions. Molecules, 26(22), 6885.
  • Various Authors. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
  • Bhende, S. D., et al. (2020). High performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Pharmaceutical and Biological Sciences.
  • Güngör, D. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry.
  • PureSynth. (n.d.). 4-Imidazolecarboxylic Acid 98.0%(HPLC).
  • SpectraBase. (n.d.). 1H-Imidazole-2-carboxylic acid, 2,5-dihydro-5-oxo-2,4-bis(phenylmethyl)-, methyl ester.
  • BenchChem. (2025). stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • Kumar, A., et al. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience.
  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemistry and Applied Chemical Engineering.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • FooDB. (2015, May 7). Showing Compound 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H imidazole-5-carboxylate (FDB030568).
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
  • Various Authors. (n.d.).
  • Reddy, G. S., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
  • Various Authors. (2024, August 6). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical. Journal of Pharmaceutical and Biological Sciences.
  • Longdom Publishing. (2021, February 23). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • Tanaka, M., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 12(12), 1205.
  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965.
  • PubChem. (n.d.). 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid.
  • Das, P., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.
  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Molecules, 26(20), 6241.

Sources

Validation & Comparative

Advanced Comparison Guide: 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid vs. Benchmark Imidazole Fluorophores in RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

The visualization of RNA dynamics in living cells has been fundamentally transformed by the development of light-up RNA aptamers (e.g., Spinach, Broccoli, and Corn). These genetically encoded tags rely on the exogenous addition of small-molecule fluorogens. At the structural core of the most successful fluorogens is the 5-oxo-4,5-dihydro-1H-imidazole ring, a synthetic mimic of the green fluorescent protein (GFP) and red fluorescent protein (RFP) chromophores.

This guide provides an objective, data-driven comparison between the specialized 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives and standard benchmark alternatives like DFHBI, DFHBI-1T, and DFHO. Designed for researchers and drug development professionals, this document outlines the mechanistic causality of these fluorophores, comparative performance metrics, and self-validating experimental protocols.

Structural and Mechanistic Causality

To optimize RNA imaging, one must understand the photophysical causality behind fluorescence activation. In aqueous solution, 5-oxo-4,5-dihydro-1H-imidazole derivatives are virtually non-fluorescent. Upon excitation, the molecule dissipates energy via two non-radiative pathways: Twisted Intramolecular Charge Transfer (TICT) and rapid cis-trans isomerization around its methyne bridge.

When the fluorogen intercalates into the rigid G-quadruplex/base-triple pocket of a folded RNA aptamer, the molecule is locked into a planar, highly constrained conformation. This steric restriction suppresses TICT and isomerization, forcing the excited state to relax via radiative emission (fluorescence) [1].

The Role of the 2-Position Substitution

The substituent at the 2-position of the imidazole ring dictates the molecule's physicochemical properties:

  • 2-Methyl (DFHBI / DFHBI-1T): The standard GFP mimics. They are uncharged and highly membrane-permeable, making them easy to use in live cells. However, their hydrophobicity can lead to non-specific partitioning into lipid membranes, generating background fluorescence.

  • 2-Oxime (DFHO): A red-shifted RFP mimic. The extended conjugation and altered hydrogen-bonding network provide high photostability and binding affinity to the Corn aptamer [2].

  • 2-Carboxylic Acid (5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives): The presence of the carboxylic acid group introduces a negative charge at physiological pH (pH 7.4). This modification drastically reduces non-specific binding to hydrophobic cellular membranes, effectively lowering background noise. Furthermore, the carboxylate group alters the hydrogen-bonding network within the aptamer pocket, rigidifying the complex and potentially increasing the quantum yield [3].

Performance Metrics and Data Presentation

The following table summarizes the quantitative performance data of the 2-carboxylic acid derivative against benchmark alternatives.

Fluorophore ClassRepresentative CompoundTarget Aptamer(s)Ex/Em Maxima (nm)Binding Affinity ( Kd​ )Live-Cell PermeabilityKey Advantage / Limitation
2-Carboxylic Acid 4-(3-fluoro-4-hydroxy-5-methoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acidSpinach / Broccoli variants~470 / 505~40 - 60 nMLow to Moderate (Requires AM-ester or microinjection)Advantage: Ultra-low background noise.Limitation: Requires delivery optimization.
2-Methyl DFHBISpinach / Broccoli447 / 501~300 - 500 nMHigh (Passive diffusion)Advantage: Easy live-cell loading.Limitation: Rapid photobleaching; moderate background.
2-Trifluoroethyl DFHBI-1TSpinach2 / Broccoli482 / 505~40 - 50 nMHigh (Passive diffusion)Advantage: Lower background than DFHBI; brighter in cells.Limitation: Still susceptible to photoisomerization.
2-Oxime DFHOCorn / Squash505 / 545~70 nMHigh (Passive diffusion)Advantage: Red-shifted emission; highly photostable.Limitation: Requires specific Corn/Squash aptamers.

Mandatory Visualization: Activation Workflow

The following diagram illustrates the logical workflow and signaling pathway of RNA-fluorophore complexation, highlighting the critical step of TICT suppression.

Workflow A 1. RNA Aptamer Transcription (Spinach/Broccoli/Corn) B 2. K+/Mg2+ Dependent Folding (G-Quadruplex Formation) A->B D 4. Target Binding & Intercalation B->D C 3. Fluorophore Addition (5-Oxo-imidazole derivatives) C->D E 5. Suppression of TICT & Cis-Trans Isomerization D->E F 6. Fluorescence Emission (High Signal-to-Noise) E->F

Caption: Workflow of RNA-fluorophore complexation and fluorescence activation via TICT suppression.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent choices and built-in quality control steps.

Protocol A: In Vitro RNA-Fluorophore Assembly and Affinity Profiling

Objective: To quantify the fluorescence activation and binding affinity ( Kd​ ) of the 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid derivative.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a folding buffer containing 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.

    • Causality: The K⁺ ions are strictly required to coordinate within the central channel of the G-quartets, stabilizing the aptamer's core. Mg²⁺ shields the electrostatic repulsion of the RNA phosphate backbone, allowing the tertiary structure to compact around the fluorophore [4].

  • RNA Denaturation and Folding: Dilute the purified RNA aptamer to 1 µM in the folding buffer. Heat to 95°C for 5 minutes, then cool slowly (0.1°C/sec) to 25°C.

    • Self-Validation (Control): Prepare a parallel sample using a mutant aptamer (e.g., a G-to-A mutation in the G-quadruplex core) that cannot fold. This ensures that subsequent fluorescence is strictly dependent on the correct 3D RNA architecture.

  • Fluorophore Incubation: Add the 2-carboxylic acid imidazole derivative to a final concentration of 10 µM. Incubate in the dark at room temperature for 15 minutes.

    • Causality: A 10-fold molar excess of the fluorophore ensures saturation of the RNA binding pockets, providing the maximum signal amplitude for baseline measurements.

  • Spectrofluorometric Analysis: Excite the sample at 470 nm and record the emission spectrum from 490 nm to 550 nm. Calculate the Kd​ by titrating the RNA concentration against a fixed fluorophore concentration and fitting the data to a single-site binding isotherm.

Protocol B: Live-Cell RNA Imaging with Low-Background Fluorophores

Objective: To visualize target mRNA in living mammalian cells using the 2-carboxylic acid derivative, leveraging its low membrane-partitioning properties.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid expressing the target mRNA tagged with a 3'-UTR tandem array of the matching aptamer (e.g., 8x Broccoli). Allow 24–48 hours for expression.

  • Fluorophore Loading: Wash the cells with Live-Cell Imaging Solution (LCIS). Because the 2-carboxylic acid derivative is charged at pH 7.4, apply it either via mild membrane permeabilization (e.g., using a transient hypotonic shock or low-dose saponin) or by utilizing an acetoxymethyl (AM) ester prodrug variant of the dye at 20 µM.

    • Causality: The negative charge prevents passive diffusion but is the exact mechanism that prevents the dye from getting trapped in the hydrophobic lipid bilayer, thereby eliminating the diffuse background haze common with DFHBI.

  • Self-Validation (Quality Control): Include a control well of non-transfected cells incubated with the same concentration of the fluorophore. Image this well first to establish the baseline background fluorescence of the unbound dye.

  • Confocal Imaging: Image the cells using a 488 nm laser line. The target RNA will appear as distinct, bright puncta against a near-dark cellular background, demonstrating the superior signal-to-noise ratio of the 2-carboxylic acid derivative.

References

  • RNA Mimics of Green Fluorescent Protein Source: Science, 333(6042), 642-646. URL:[Link]

  • Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex Source: Nature Chemical Biology, 13(11), 1187-1194. URL:[Link]

  • RNA Sequences That Induce Fluorescence of Small Molecule Fluorophores (US20150141282A1)
  • Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach Source: Journal of the American Chemical Society, 136(4), 1198-1201. URL:[Link]

Comparative Guide: Biological Activity of the 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid Scaffold vs. Known Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Redefining "Biological Activity" for Bio-orthogonal Scaffolds

When evaluating the biological activity of small molecules, researchers typically look for pharmacological effects—how a compound inhibits a protein, intercalates into DNA, or alters a signaling pathway. However, the 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid scaffold represents a paradigm shift. As the core structural moiety of fluorogens like DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone), its primary value lies in its bio-orthogonality.

Unlike traditional known drugs (e.g., Doxorubicin or Actinomycin D) or classical intercalating dyes (e.g., Hoechst) that inherently disrupt cellular function, the 5-oxo-imidazole scaffold is designed to remain biologically inert. It exhibits "activity" (fluorescence turn-on) only when it specifically binds to engineered RNA aptamers like Spinach or Broccoli. This guide objectively compares the performance, target engagement, and cytotoxicity of this bio-orthogonal scaffold against known small-molecule drugs.

Target Engagement & Mechanism of Action

Traditional nucleic-acid-targeting drugs exert their biological activity through non-specific intercalation or minor groove binding, which poisons enzymes like topoisomerase II and halts transcription. This results in severe off-target effects and cytotoxicity.

In contrast, the 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid scaffold (DFHBI) is highly cell-permeable but does not bind to endogenous DNA or RNA. It requires a highly specific, engineered tertiary RNA structure (a G-quadruplex flanked by specific stem-loops) to stabilize its conformation. Upon binding the aptamer, the scaffold's non-radiative decay pathways are restricted, resulting in a massive increase in quantum yield (fluorescence) without any pharmacological interference in the host cell ()[1].

MOA cluster_0 Bio-orthogonal Scaffold (DFHBI) cluster_1 Traditional Drug / Intercalator DFHBI 5-Oxo-imidazole Scaffold (DFHBI) Aptamer Specific RNA Aptamer (e.g., Spinach) DFHBI->Aptamer Specific Binding Fluorescence Fluorescence Turn-On (No Cellular Disruption) Aptamer->Fluorescence Drug Known Drug (e.g., Doxorubicin) Target Endogenous Nucleic Acids / Proteins Drug->Target Intercalation / Inhibition Toxicity Pharmacological Effect / Cytotoxicity Target->Toxicity

Mechanism of Action: DFHBI bio-orthogonality vs. traditional drug toxicity.

Cytotoxicity & Cellular Permeability

A critical metric for any live-cell application is the therapeutic window or toxicity threshold. Known drugs like Doxorubicin induce apoptosis at nanomolar to low-micromolar concentrations (IC50 ~ 0.1 - 1 µM). Even widely used DNA-binding dyes like Hoechst 33342 exhibit moderate toxicity and alter cell cycle progression at concentrations above 10 µM.

Experimental data demonstrates that the DFHBI scaffold is exceptionally well-tolerated. Time-course experiments in bacterial and mammalian cells confirm that DFHBI does not impact cell growth or viability, even at optimal imaging concentrations between 80 µM and 160 µM ()[2]. Its high membrane permeability allows for rapid wash-in/wash-out kinetics, ensuring that the biological system returns to its baseline state immediately after imaging.

Quantitative Performance Comparison

The table below summarizes the objective experimental data contrasting the 5-oxo-imidazole scaffold with standard known drugs and intercalators.

Parameter5-Oxo-imidazole Scaffold (DFHBI)Doxorubicin (Known Drug)Hoechst 33342 (Known Dye/Drug)
Primary Target Engineered RNA Aptamers (Spinach/Broccoli)DNA / Topoisomerase IIAT-rich dsDNA
Mechanism Reversible aptamer binding (Fluorescence turn-on)Intercalation & Enzyme InhibitionMinor groove binding
Cytotoxicity (IC50) > 200 µM (Non-toxic)~0.1 - 1 µM (Highly toxic)~10 - 50 µM (Moderate toxicity)
Bio-orthogonality High (No endogenous targets)Low (Disrupts replication/transcription)Low (Interferes with DNA tracking)
Primary Application Live-cell RNA trackingChemotherapyFixed/Live-cell nuclear staining

Self-Validating Experimental Protocols

To objectively verify the bio-orthogonality and target-specific activity of the 5-oxo-imidazole scaffold, the following self-validating workflow must be employed. This protocol utilizes internal controls to isolate the variable of aptamer presence, ensuring that any observed fluorescence or biological impact is strictly dependent on the engineered system, not off-target drug effects.

Workflow Step1 1. Transfect Cells with RNA Aptamer Plasmid Step2 2. Incubate with DFHBI (100-200 µM) Step1->Step2 Step3 3. Live-Cell Fluorescence Imaging Step2->Step3 Step4 4. CCK-8 Cell Viability Assay Step2->Step4

Experimental workflow for live-cell RNA imaging and viability screening.

Step-by-Step Methodology

Phase 1: Preparation and Transfection (Establishing Causality)

  • Cell Seeding: Seed HEK293T or E. coli cells in a 96-well optical bottom plate.

  • Transfection: Transfect the experimental group with a plasmid encoding the Spinach or Broccoli RNA aptamer.

  • Internal Controls: Maintain two critical control groups:

    • Control A (Negative): Mock-transfected cells (validates that the scaffold does not bind endogenous RNA).

    • Control B (Positive): Cells transfected with a constitutive GFP plasmid (validates transfection efficiency and baseline cell health).

Phase 2: Scaffold Incubation and Imaging

  • Wash Step: Wash cells gently with PBS to remove phenol red or auto-fluorescent media components.

  • Scaffold Addition: Add DFHBI to the imaging media at a concentration of 100 µM. Causality Note: We use 100 µM because the Kd of DFHBI to Spinach is ~1-2 µM; this high concentration ensures aptamer saturation for maximum signal-to-noise ratio. Unlike traditional drugs, this concentration will not induce apoptosis ()[2].

  • Imaging: Image immediately using a FITC/GFP filter set (Ex: 460 nm / Em: 500 nm). Fluorescence should only be observed in the experimental group, validating the bio-orthogonal turn-on mechanism.

Phase 3: Viability Validation (CCK-8 Assay)

  • Reagent Addition: Following imaging, add 10 µL of CCK-8 reagent to all wells (including a vehicle-only control and a Doxorubicin-treated positive toxicity control).

  • Incubation: Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm. The DFHBI-treated cells (both mock and aptamer-transfected) must show >95% viability compared to vehicle controls, proving the scaffold lacks the pharmacological toxicity inherent to known nucleic-acid-binding drugs.

References

  • Climent-Catala, A., Casas-Rodrigo, I., Iyer, S., Ledesma-Amaro, R., & Ouldridge, T. E. (2023). "Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression." ACS Synthetic Biology, 12(12), 3754-3765. URL:[Link]

  • Masuda, I., Igarashi, T., Sakaguchi, R., Nitharwal, R. G., Takase, R., Han, K. Y., Leslie, B. J., Liu, C., Gamper, H., Ha, T., Sanyal, S., & Hou, Y. M. (2017). "A genetically encoded fluorescent tRNA is active in live-cell protein synthesis." Nucleic Acids Research, 45(7), 4081-4093. URL:[Link]

Sources

"5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid" efficacy compared to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling. This guide provides an in-depth comparison of the efficacy of three prominent imidazole-based allosteric SHP2 inhibitors: TNO155, RMC-4550, and JAB-3312. While the initial query focused on "5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid," the available scientific literature points to a broader class of imidazole-containing compounds that have been extensively studied as SHP2 inhibitors. This guide will delve into their mechanism of action, comparative potency, and preclinical efficacy, supported by experimental data and protocols.

The Central Role of SHP2 in Oncology

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a crucial transducer of signals from multiple receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway is frequently dysregulated in a variety of cancers, making SHP2 a compelling target for therapeutic intervention.[1] SHP2's role is not limited to cancer cell proliferation; it is also implicated in immune evasion through its function downstream of immune checkpoint receptors like PD-1.[3][4]

Mechanism of Action: Allosteric Inhibition of SHP2

The imidazole-based compounds discussed in this guide are allosteric inhibitors of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, these molecules bind to a distinct "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[4] This binding event locks SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[4] This allosteric mechanism provides a high degree of selectivity for SHP2 over other phosphatases.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2-SOS1 Complex RTK->GRB2_SOS1 Recruitment SHP2_inactive Inactive SHP2 GRB2_SOS1->SHP2_inactive Activation SHP2_active Active SHP2 SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP-GTP exchange via SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: Allosteric inhibition of SHP2 prevents its activation, thereby blocking downstream RAS-MAPK signaling and subsequent cell proliferation.

Comparative Efficacy of Imidazole-Based SHP2 Inhibitors

The following tables summarize the biochemical and cellular potency of TNO155, RMC-4550, and JAB-3312, as well as their in vivo efficacy in preclinical models.

Table 1: Biochemical and Cellular Potency

CompoundBiochemical IC50 (nM)Cellular p-ERK Inhibition IC50 (nM)Cell Proliferation IC50 (nM)
TNO155 11[5][6]8 (KYSE-520 cells)[5]100 (KYSE-520 cells)[5]
RMC-4550 1.55[7]39 (PC9 cells)[7]Not explicitly reported for direct comparison
JAB-3312 1.9[8][9]0.23 (KYSE-520 cells)[8]7.4 (KYSE-520 cells)[9]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundTumor ModelDosingTumor Growth Inhibition (TGI)Reference
TNO155 Kelly (Neuroblastoma)20 mg/kg, twice dailySignificant tumor growth reduction[1]
RMC-4550 KYSE-520 (Esophageal)Dose-dependentMaximal and sustained efficacy[7]
JAB-3312 KYSE-520 (Esophageal)1.0 mg/kg, once daily95% TGI[8]
JAB-3312 NCI-H358 (NSCLC)0.5 mg/kg (in combo)Enhanced tumor growth inhibition[2][10]

Chemical Structures

The chemical structures of these allosteric inhibitors, while all containing an imidazole or a related nitrogen-containing heterocyclic core, possess distinct substitutions that influence their potency and pharmacokinetic properties.

  • TNO155: (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine[3]

  • RMC-4550: 3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]dec-8-yl]-6-(2,3-dichlorophenyl)-5-methyl-2-pyrazinemethanol[11]

  • JAB-3312: (S)-1'-(5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine[12]

Experimental Protocols

In Vitro SHP2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphatase activity of SHP2.

enzymatic_assay cluster_workflow Enzymatic Assay Workflow reagents 1. Prepare reaction mix: - SHP2 enzyme - Phosphopeptide activator - Test compound incubation 2. Incubate at room temperature reagents->incubation substrate_add 3. Add fluorogenic substrate (e.g., DiFMUP) incubation->substrate_add measurement 4. Measure fluorescence increase over time substrate_add->measurement analysis 5. Calculate IC50 values measurement->analysis

Caption: Workflow for a typical in vitro SHP2 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: A reaction buffer containing purified, full-length SHP2 enzyme and a phosphopeptide activator is prepared. The test compound is added at various concentrations.

  • Incubation: The reaction mixture is incubated to allow the inhibitor to bind to SHP2.

  • Substrate Addition: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The dephosphorylation of the substrate by SHP2 results in a fluorescent product. The increase in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition at each compound concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines known to be dependent on SHP2 signaling (e.g., KYSE-520, PC9) are cultured. The cells are then treated with varying concentrations of the SHP2 inhibitor for a specified duration.

  • Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the p-ERK and total ERK bands is quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of target inhibition at each inhibitor concentration, from which an IC50 value is derived.

Conclusion

The imidazole scaffold has proven to be a valuable core structure for the development of potent and selective allosteric inhibitors of SHP2. While TNO155, RMC-4550, and JAB-3312 share a common mechanism of action, they exhibit distinct potency profiles in biochemical, cellular, and in vivo studies. JAB-3312, in particular, demonstrates exceptional potency in both enzymatic and cellular assays, translating to significant tumor growth inhibition at low doses in preclinical models.[8][9] The comparative data presented in this guide underscores the remarkable progress in the development of SHP2 inhibitors and provides a valuable resource for researchers in the field of oncology drug discovery. The continued exploration of this class of compounds holds significant promise for the treatment of a wide range of cancers driven by dysregulated RTK and RAS-MAPK signaling.

References

  • SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research Communications. Available at: [Link]

  • JAB-3312, a Potent Allosteric SHP2 Inhibitor that Enhances the Efficacy of KRASG12C. Jacobio Pharma. Available at: [Link]

  • Abstract 4878: RMC-4550, an allosteric inhibitor of SHP2: Synthesis, structure, and anti-tumor activity. Cancer Research. Available at: [Link]

  • Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Glecirasib (KRAS G12C Inhibitor) in Combination with JAB-3312 (SHP2 Inhibitor) in Patient. Jacobio Pharma. Available at: [Link]

  • RMC-4550 is a potent, selective, allosteric inhibitor of SHP2 a, The... ResearchGate. Available at: [Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. Available at: [Link]

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research. Available at: [Link]

  • Molecular structures of compounds. A TNO155; B SHP099. ResearchGate. Available at: [Link]

  • SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research Communications. Available at: [Link]

  • SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. ResearchGate. Available at: [Link]

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research. Available at: [Link]

  • JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies. Clinical Cancer Research. Available at: [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Jacobio's SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry. Jacobio Pharma. Available at: [Link]

  • Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer. Cell Reports Medicine. Available at: [Link]

  • JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies. ResearchGate. Available at: [Link]

  • Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer. Cell Reports Medicine. Available at: [Link]

  • Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment. Jacobio Pharma. Available at: [Link]

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Validation of Analytical Methods for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and RNA-Aptamer Researchers Content Focus: Methodological Comparison, Protocol Validation, and Mechanistic Chromatography

Executive Summary & Chemical Context

The compound 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (and its structural analogs) serves as the critical heterocyclic core for a rapidly expanding class of fluorogenic RNA-binding dyes, including DFHBI (used with Spinach/Broccoli aptamers) and DFHO (used with Squash/Corn aptamers)[1].

From an analytical perspective, quantifying this scaffold presents severe chromatographic challenges. The molecule is highly polar, amphoteric (containing both a basic imidazole nitrogen and an acidic carboxylic acid), and prone to tautomerization. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to retain this compound, resulting in void-volume elution and severe matrix suppression during mass spectrometric detection.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional RP-HPLC , providing fully validated, step-by-step methodologies for both UV and LC-MS/MS detection systems.

Mechanistic Comparison: Why RP-HPLC Fails and HILIC Succeeds

To design a self-validating analytical method, one must understand the causality behind the chromatographic behavior of the imidazolone-carboxylic acid scaffold.

  • The RP-HPLC Failure Mode: In standard C18 columns, retention relies on hydrophobic interactions. Because 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is zwitterionic at physiological pH (carboxylic acid pKa ~2.5; imidazole nitrogen pKa ~6.5), it is surrounded by a dense hydration shell. It bypasses the hydrophobic stationary phase, eluting at t0​ (the void volume). Attempts to use ion-pairing reagents (e.g., TFA or heptafluorobutyric acid) improve retention but cause catastrophic ion suppression in LC-MS/MS.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine, ZIC-pHILIC) and a highly organic mobile phase. The mechanism relies on partitioning the analyte into a water-enriched layer immobilized on the silica surface[2]. For polar imidazolones, HILIC provides robust retention, excellent peak shape, and utilizes MS-friendly volatile buffers (ammonium acetate/carbonate)[2].

G cluster_0 Analyte State M 5-Oxo-4,5-dihydro-1H-imidazole -2-carboxylic acid (Highly Polar, Zwitterionic) RP Reversed-Phase (C18) M->RP Hydrophobic Interaction HILIC HILIC (ZIC-pHILIC) M->HILIC Hydrophilic Partitioning Fail Elutes in Void Volume (Poor Retention, Ion Suppression) RP->Fail Insufficient Lipophilicity Pass Strong Partitioning into Water Layer (High Retention) HILIC->Pass Hydrogen Bonding & Electrostatics

Fig 1: Chromatographic retention logic for polar imidazolone scaffolds.

Comparative Performance Data

The following table summarizes the validation data comparing an optimized HILIC-UV method against a standard RP-HPLC method for the quantification of the target compound. Data is generated following ICH Q2(R1) validation guidelines.

Validation ParameterRP-HPLC (C18, 0.1% TFA)HILIC (ZIC-pHILIC, NH₄OAc)LC-MS/MS (HILIC-ESI-MRM)
Retention Factor ( k ) 0.4 (Unacceptable)4.2 (Optimal)4.1 (Optimal)
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Linearity ( R2 ) 0.98500.99920.9998
LOD (S/N = 3) 5.0 µg/mL0.5 µg/mL0.5 ng/mL
LOQ (S/N = 10) 15.0 µg/mL1.5 µg/mL1.5 ng/mL
Matrix Effect N/A (UV)N/A (UV)92% (Minimal Suppression)

Step-by-Step Experimental Protocols

Protocol A: HILIC-UV for Bulk Purity Determination

This method is designed for routine purity checks (e.g., confirming ≥98% purity of synthesized fluorophores like DFHBI)[1].

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.8 using glacial acetic acid. Causality: pH 5.8 ensures the carboxylic acid is ionized (enhancing polarity) while minimizing silica dissolution.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile/Water (80:20, v/v). Critical: Samples must be dissolved in a high-organic diluent to prevent peak distortion in HILIC.

2. Chromatographic Conditions:

  • Column: SeQuant ZIC-pHILIC (150 × 4.6 mm, 5 µm).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or specific λmax​ for derivatives).

  • Gradient Program:

    • 0–2 min: 90% B

    • 2–12 min: Linear decrease to 50% B

    • 12–15 min: Hold at 50% B

    • 15–16 min: Return to 90% B

    • 16–25 min: Re-equilibration (Crucial for HILIC reproducibility).

3. System Suitability (Self-Validation):

  • Inject a standard solution (10 µg/mL) six times.

  • Acceptance Criteria: RSD of retention time 1.0%; RSD of peak area 2.0%; Tailing factor 1.5.

Protocol B: LC-MS/MS for Trace Biological Quantification

For pharmacokinetic profiling or trace detection in cellular assays, LC-MS/MS is mandatory due to the lability of hydroimidazolone adducts[3].

1. Ionization Logic (ESI Negative Mode): The presence of the carboxylic acid group dictates the use of Negative Electrospray Ionization (ESI-). The molecule readily loses a proton to form a highly stable [M−H]− precursor ion.

2. Mass Spectrometry Parameters:

  • Source: ESI in Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier: [M−H]−→[M−H−CO2​]− (Loss of 44 Da from the carboxylic acid).

    • Qualifier: [M−H]−→Cleavage of imidazole ring fragments .

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma/cell lysate.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial. Note: The resulting 75% ACN extract is perfectly matched to the initial HILIC mobile phase conditions, eliminating the need for evaporation and reconstitution.

Workflow Prep 1. Sample Preparation (Protein Precipitation with ACN) Sep 2. Chromatographic Separation (ZIC-pHILIC Gradient, NH₄OAc) Prep->Sep Opt1 Matches HILIC Starting Conditions Prep->Opt1 Ion 3. Ionization (ESI Negative Mode) Sep->Ion Opt2 Avoids Void Volume Co-elution Sep->Opt2 Detect 4. Detection & Validation (MRM, ICH Q2(R1) Criteria) Ion->Detect Opt3 [M-H]- Precursor (Loss of CO2) Ion->Opt3 Opt4 Linearity R² > 0.999 Detect->Opt4

Fig 2: LC-MS/MS analytical workflow and mechanistic rationale.

Conclusion

For the analysis of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its fluorogenic derivatives (e.g., DFHBI, DFHO), traditional RP-HPLC is analytically inadequate. The implementation of a HILIC-based separation strategy is mandatory to achieve proper retention, symmetrical peak shape, and compatibility with mass spectrometry. By leveraging the zwitterionic nature of the compound and utilizing high-organic mobile phases with volatile buffers, researchers can achieve robust, ICH-compliant validation for both bulk purity and trace biological quantification.

References

  • Tocris Bioscience (Bio-Techne). "DFHO (6434) - Product Details". Tocris Bioscience.
  • R&D Systems. "DFHBI | Light-up Aptamers". R&D Systems.
  • National Institutes of Health / PMC. "LC/MS-based discrimination between plasma and urine metabolomic changes...". NIH.
  • MDPI. "Analysis of Chemically Labile Glycation Adducts... Hydroimidazolone". MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.